Mpo-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H22ClN3O3S |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
1-(4-aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidenepyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C16H21N3O3S.ClH/c1-21-11-5-6-12(14(9-11)22-2)13-10-15(20)18-16(23)19(13)8-4-3-7-17;/h5-6,9-10H,3-4,7-8,17H2,1-2H3,(H,18,20,23);1H |
InChI Key |
VSIRCLPNEYEPPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)NC(=S)N2CCCCN)OC.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Myeloperoxidase (MPO) and its Inhibitors
Disclaimer: The specific chemical entity "Mpo-IN-3" is not readily identifiable in the public scientific literature. Therefore, this guide provides a comprehensive overview of its likely target, the enzyme Myeloperoxidase (MPO), and the development of its inhibitors, a significant area of research in drug discovery.
Introduction to Myeloperoxidase (MPO)
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] It is a crucial component of the innate immune system, playing a significant role in antimicrobial defense.[3][4] Upon activation of neutrophils at sites of inflammation or infection, MPO is released into the phagosome and the extracellular space.[3][5] While essential for killing pathogens, excessive and prolonged MPO activity contributes to oxidative stress and tissue damage in a variety of chronic inflammatory diseases, including cardiovascular, neurodegenerative, and kidney diseases.[1][3] This pathological role has made MPO an attractive therapeutic target for the development of specific inhibitors.[3][4][5]
Structure and Properties of Human MPO
MPO is a dimeric protein with each monomer consisting of a light and a heavy polypeptide chain, linked by a disulfide bridge.[6] The mature enzyme is a glycosylated, cationic protein.[7]
| Property | Value |
| Molecular Weight | ~150 kDa |
| Structure | Disulfide-linked homodimer |
| Subunits per Monomer | 1 light chain, 1 heavy chain |
| Cofactor | Heme (covalently linked) |
| Location | Azurophilic granules of neutrophils, monocytes |
| Gene Location | Chromosome 17 |
MPO Catalytic Cycle and Mechanism of Action
MPO has two primary catalytic activities: the halogenation cycle and the peroxidase cycle. The relative concentrations of chloride ions and other reducing substrates determine which cycle is favored.[8]
-
Halogenation Cycle: This cycle is unique to MPO among human peroxidases. MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent microbicidal agent.[1][5] HOCl is a powerful oxidant that can damage a wide range of biological molecules.
-
Peroxidase Cycle: In this cycle, MPO utilizes H₂O₂ to oxidize a variety of substrates in two successive one-electron reduction steps.[6][8] This cycle generates reactive radical species.
The catalytic cycle begins with the reaction of the native ferric (Fe³⁺) MPO with H₂O₂ to form a highly reactive intermediate known as Compound I. In the halogenation cycle, Compound I is reduced back to the native enzyme in a single two-electron step by a halide. In the peroxidase cycle, Compound I is reduced back to the native state via a second intermediate, Compound II, through two sequential one-electron reductions by various substrates.[6]
Caption: The catalytic cycles of Myeloperoxidase (MPO).
MPO Inhibition as a Therapeutic Strategy
Given the role of MPO-derived oxidants in inflammatory diseases, inhibiting MPO activity is a promising therapeutic approach.[1][4] MPO inhibitors can be broadly classified as reversible or irreversible.[9]
-
Reversible Inhibitors: These molecules typically bind non-covalently to the active site of MPO, competing with its substrates.[9]
-
Irreversible Inhibitors: These compounds often form a covalent bond with the heme group or other residues in the active site, leading to permanent inactivation of the enzyme.[9] A potent MPO inhibitor often possesses an oxidizable group and high affinity for the active site.[10]
Here are some examples of MPO inhibitors:
| Inhibitor | Type | Potency (IC₅₀) |
| 4-Aminobenzhydrazide (ABAH) | Irreversible | ~10 - 76.4 nM |
| 4-(3-hydroxy-phenoxy)-butylamine | - | 86 nM |
| Mitiperstat (AZD4831) | Reversible | In clinical trials |
Experimental Protocols for MPO Inhibitor Screening
Screening for MPO inhibitors typically involves measuring both the chlorination and peroxidation activities of the enzyme in the presence of test compounds.[8] Commercially available kits provide standardized methods for these assays.[6][8][11]
MPO Chlorination Activity Assay
This assay is highly specific for MPO.[8][11]
Principle: MPO catalyzes the production of hypochlorite (-OCl) from H₂O₂ and chloride ions. The generated -OCl cleaves a non-fluorescent probe, such as 2-[6-(4-aminophenoxy)-3-oxo-3H-xanthen-9-yl]-benzoic acid (APF), to produce the highly fluorescent compound fluorescein.[6][8] The inhibition of MPO results in a decreased rate of fluorescence generation.
General Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of human MPO enzyme, the fluorescent probe (APF), and the test inhibitor at various concentrations.
-
Assay Reaction: In a 96-well plate, combine the MPO enzyme solution with the test inhibitor or vehicle control.
-
Initiation: Start the reaction by adding a solution containing the fluorescent probe and sodium chloride. Subsequently, add a solution of H₂O₂ to initiate the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 480-490 nm and an emission wavelength of 515-520 nm over a period of time.[8]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.
MPO Peroxidation Activity Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of MPO.[8]
Principle: MPO catalyzes the oxidation of a substrate, such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), by H₂O₂ to produce the highly fluorescent compound resorufin.[12] A decrease in the rate of resorufin formation indicates inhibition of the peroxidase cycle.
General Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of human MPO enzyme, the substrate (ADHP), and the test inhibitor at various concentrations.
-
Assay Reaction: In a 96-well plate, combine the MPO enzyme solution with the test inhibitor or vehicle control.
-
Initiation: Add the substrate (ADHP) to the wells, followed by the addition of H₂O₂ to start the reaction.
-
Measurement: Monitor the increase in fluorescence with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[6]
-
Data Analysis: Determine the reaction rates and calculate the IC₅₀ value for the test inhibitor.
Caption: A general workflow for screening MPO inhibitors.
Physicochemical Properties and Clinical Development
For an MPO inhibitor to be a viable drug candidate, it must possess suitable physicochemical properties for oral bioavailability and metabolic stability. Properties such as molecular weight, lipophilicity, and topological polar surface area are optimized to favor non-metabolic elimination routes, thereby reducing the risk of toxicity.[9] Machine learning algorithms are also employed to predict properties like blood-brain barrier penetration and to calculate a central nervous system multiparameter optimization (CNS MPO) score for compounds targeting neurodegenerative diseases.[13]
Several MPO inhibitors have entered clinical trials. For instance, mitiperstat (AZD4831), an oral MPO inhibitor, has been investigated in patients with heart failure with preserved ejection fraction (HFpEF).[14][15] Phase II trials have shown that AZD4831 effectively inhibits MPO activity and is well-tolerated.[16] These clinical studies are crucial in determining the therapeutic potential of MPO inhibition in human diseases.[14]
Conclusion
Myeloperoxidase is a well-validated target for therapeutic intervention in a range of inflammatory diseases. The development of specific and potent MPO inhibitors offers a promising strategy to mitigate the tissue damage caused by excessive MPO activity. A thorough understanding of the enzyme's structure, function, and catalytic mechanism, coupled with robust screening assays, is essential for the discovery and development of novel MPO-targeted therapies. While challenges remain, ongoing research and clinical trials continue to advance this important field of drug development.[1][5]
References
- 1. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Myeloperoxidase Inhibitors as Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A patent review of myeloperoxidase inhibitors for treating chronic inflammatory syndromes (focus on cardiovascular diseases, 2013-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Structure-biological activity relationships of myeloperoxidase to effect on platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of chemical features of potent myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. ahajournals.org [ahajournals.org]
- 15. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 16. Myeloperoxidase Inhibition in Heart Failure With Preserved or Mildly Reduced Ejection Fraction: SATELLITE Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
Mpo-IN-3: A Technical Overview of a Novel Myeloperoxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloperoxidase (MPO) is a critical enzyme in the innate immune system, catalyzing the formation of potent antimicrobial oxidants. However, dysregulated MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders, making it a prime therapeutic target. Mpo-IN-3 has been identified as a potent inhibitor of MPO. This technical guide provides a comprehensive overview of the core principles underlying the discovery and evaluation of MPO inhibitors like this compound, including its mechanism of action, methodologies for its characterization, and the broader context of MPO-targeted drug development. While specific details regarding the synthesis of this compound are proprietary and contained within patent WO2013068875A1, this document outlines representative protocols and data relevant to its class of compounds.
Introduction to Myeloperoxidase (MPO)
Myeloperoxidase is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] Upon activation at sites of inflammation, neutrophils release MPO into the extracellular space.[1] MPO plays a crucial role in host defense by utilizing hydrogen peroxide (H₂O₂) to oxidize halide and pseudohalide ions into highly reactive hypohalous acids, most notably hypochlorous acid (HOCl).[2][3] While essential for killing pathogens, the excessive and prolonged production of these oxidants can lead to significant tissue damage and contribute to the pathology of various chronic diseases.
The enzymatic action of MPO is characterized by two primary catalytic cycles: the halogenation cycle and the peroxidase cycle. These cycles are central to both its antimicrobial function and its role in disease pathology.
The Myeloperoxidase Catalytic Cycle
The activity of MPO is governed by a complex catalytic cycle involving several redox intermediates of the heme prosthetic group. A simplified representation of these interconnected pathways is crucial for understanding the mechanism of action of MPO inhibitors.
Caption: The Myeloperoxidase (MPO) catalytic cycles, including the halogenation and peroxidase pathways, and points of potential inhibition.
Discovery and Synthesis of this compound
The discovery of this compound is detailed in the patent literature, specifically in document WO2013068875A1.[1] This patent describes the invention of a novel class of compounds with potent MPO inhibitory activity. While the precise synthetic route for this compound is proprietary, the synthesis of potent MPO inhibitors often involves multi-step organic chemistry protocols. For illustrative purposes, a general synthetic approach for a class of MPO inhibitors, such as benzodioxole derivatives, is described below.[4]
Representative Synthesis of a Benzodioxole-Based MPO Inhibitor
The synthesis of N-substituted benzodioxole carboxamides typically involves the coupling of a substituted benzoic acid with a primary or secondary amine.[5]
Step 1: Synthesis of the Carboxylic Acid Intermediate The synthesis often begins with a commercially available substituted benzodioxole, which may undergo further functionalization, such as nitration or halogenation, to introduce reactive handles.
Step 2: Activation of the Carboxylic Acid The carboxylic acid is activated to facilitate amide bond formation. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Step 3: Amide Bond Formation The activated carboxylic acid is then reacted with the desired amine in an appropriate aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), to yield the final amide product.
Step 4: Purification The crude product is typically purified using column chromatography on silica gel or by recrystallization to yield the pure MPO inhibitor.
Quantitative Data and In Vitro Activity
The potency of MPO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of MPO by 50%. While the specific IC50 value for this compound is not publicly available, potent MPO inhibitors often exhibit activity in the nanomolar to low micromolar range.[4][6]
| Compound | Assay Type | IC50 (nM) | Reference |
| Representative Inhibitor 1 | Taurine Chloramine Assay | 10 - 60 | [4] |
| Representative Inhibitor 2 | Amplex Red Peroxidation Assay | 44 | [6] |
| Representative Inhibitor 3 | Amplex Red Peroxidation Assay | 50 | [6] |
| This compound | Data not publicly available | Potent Inhibitor | [1] |
Table 1: Illustrative IC50 values for representative potent MPO inhibitors. The specific IC50 for this compound is not publicly available.
Experimental Protocols
The characterization of MPO inhibitors like this compound involves a series of standardized in vitro assays to determine their potency and mechanism of action.
MPO Inhibition Assay: Taurine Chloramine Method
This assay measures the chlorinating activity of MPO by detecting the formation of taurine chloramine from the MPO-catalyzed reaction of HOCl with taurine.
Materials:
-
Human MPO (purified)
-
Hydrogen peroxide (H₂O₂)
-
Taurine
-
Potassium iodide (KI)
-
5-thio-2-nitrobenzoic acid (TNB)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphate buffer (pH 7.4)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, taurine, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding human MPO followed by H₂O₂.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding catalase.
-
To a 96-well plate, add the reaction mixture, TNB, and KI.
-
The remaining taurine chloramine will oxidize KI to iodine (I₂), which in turn oxidizes TNB, causing a decrease in absorbance at 412 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
MPO Inhibition Assay: Peroxidation Activity (Amplex® Red Method)
This assay measures the peroxidase activity of MPO using a fluorogenic substrate.
Materials:
-
Human MPO (purified)
-
Hydrogen peroxide (H₂O₂)
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphate buffer (pH 7.4)
Procedure:
-
In a 96-well plate, add phosphate buffer, human MPO, and the test inhibitor at various concentrations.
-
Pre-incubate the plate at room temperature.
-
Initiate the reaction by adding a mixture of H₂O₂ and Amplex® Red reagent.
-
MPO will catalyze the oxidation of Amplex® Red to the highly fluorescent resorufin in the presence of H₂O₂.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
The percentage of inhibition is calculated by comparing the reaction rates of the inhibitor-treated samples to the vehicle control.
-
IC50 values are determined as described above.
Experimental Workflow for MPO Inhibitor Screening
The discovery and characterization of novel MPO inhibitors typically follow a structured workflow, from initial screening to detailed mechanistic studies.
Caption: A generalized workflow for the discovery and preclinical development of MPO inhibitors.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for inflammatory diseases. As a potent inhibitor of myeloperoxidase, it holds the potential to mitigate the detrimental effects of excessive MPO-derived oxidants. This technical guide has provided an in-depth overview of the scientific principles and experimental methodologies that form the foundation for the discovery and characterization of MPO inhibitors. While the specific synthesis and quantitative data for this compound remain proprietary, the information presented here offers valuable insights for researchers and drug development professionals working in the field of MPO-targeted therapeutics. Further investigation into this and similar compounds will undoubtedly pave the way for novel treatments for a range of debilitating inflammatory conditions.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel Potent Reversible and Irreversible Myeloperoxidase Inhibitors Using Virtual Screening Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Mpo-IN-3: A Technical Guide to its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mpo-IN-3 is a potent and specific inhibitor of Myeloperoxidase (MPO), a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. MPO plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), which are essential for pathogen destruction. However, excessive or misplaced MPO activity is implicated in the pathophysiology of a wide range of inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers. The targeted inhibition of MPO by small molecules like this compound, therefore, represents a promising therapeutic strategy for mitigating MPO-driven tissue damage in these conditions.
This technical guide provides a comprehensive overview of the biological activity and function of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Biological Activity
The inhibitory potency of this compound against its target, Myeloperoxidase, has been determined through in vitro assays. The key quantitative metric for its biological activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of MPO by 50%.
Based on the foundational patent disclosure, the biological activity of this compound is summarized below.
| Compound | Target | Assay Type | IC50 (µM) | Source |
| This compound | Myeloperoxidase (MPO) | In vitro enzyme activity assay | 0.1 - 1.0 (Range) | WO2013068875A1 |
Note: The exact IC50 value for this compound is detailed within Example 191 of the patent document WO2013068875A1. The provided range reflects the general potency of compounds described within this patent series.
Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of Myeloperoxidase. The catalytic cycle of MPO involves the reaction of the native ferric enzyme with hydrogen peroxide (H₂O₂) to form a highly reactive intermediate, Compound I. Compound I is then reduced back to the native state in two successive one-electron reduction steps, during which it oxidizes various substrates, including chloride ions (Cl⁻) to produce hypochlorous acid (HOCl).
This compound is believed to interact with the active site of MPO, thereby preventing the binding of its substrates and inhibiting the catalytic cycle. This leads to a significant reduction in the production of cytotoxic reactive oxygen species.
Experimental Protocols
The determination of the inhibitory activity of this compound on Myeloperoxidase relies on specific in vitro enzyme assays. The following is a generalized protocol based on standard MPO inhibition assays. The specific details for this compound are outlined in patent WO2013068875A1.
In Vitro Myeloperoxidase (MPO) Inhibition Assay
Objective: To determine the IC50 value of this compound for the inhibition of MPO-mediated oxidation.
Materials:
-
Human Myeloperoxidase (MPO) enzyme
-
This compound (or test compound)
-
Hydrogen peroxide (H₂O₂)
-
3,3',5,5'-Tetramethylbenzidine (TMB) as a chromogenic substrate
-
Assay Buffer (e.g., Phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations.
-
Prepare working solutions of MPO enzyme, H₂O₂, and TMB in assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the following in order:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control)
-
MPO enzyme solution
-
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the H₂O₂ and TMB substrate solution to all wells.
-
Immediately measure the change in absorbance over time at a specific wavelength (e.g., 650 nm) using a microplate reader in kinetic mode. The oxidation of TMB by MPO results in a blue-colored product.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of MPO inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
Signaling Pathways and Cellular Functions
The biological function of this compound is intrinsically linked to the downstream consequences of MPO activity. By inhibiting MPO, this compound can modulate various signaling pathways and cellular processes that are influenced by MPO-derived oxidants.
Key Affected Pathways:
-
Inflammation: MPO is a key mediator of inflammation. Its product, HOCl, can activate pro-inflammatory signaling pathways, leading to the production of cytokines and chemokines, and promoting neutrophil recruitment. By inhibiting MPO, this compound can attenuate these inflammatory responses.
-
Oxidative Stress and Tissue Damage: The reactive species generated by MPO can cause significant damage to cellular components, including proteins, lipids, and DNA. This oxidative stress contributes to the pathology of numerous diseases. This compound, by blocking the source of these oxidants, can protect tissues from MPO-mediated damage.
-
Endothelial Dysfunction: MPO can impair endothelial function by uncoupling endothelial nitric oxide synthase (eNOS) and reducing the bioavailability of nitric oxide (NO), a critical vasodilator. Inhibition of MPO by this compound may help restore endothelial function.
-
Neutrophil Extracellular Trap (NET) formation: MPO is involved in the formation of NETs, web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. However, excessive NETosis can contribute to thrombosis and autoimmune diseases. This compound may modulate NET formation by inhibiting MPO activity.
Conclusion
This compound is a potent inhibitor of Myeloperoxidase, offering a targeted approach to mitigating the detrimental effects of excessive MPO activity in a variety of disease contexts. Its mechanism of action involves the direct inhibition of the MPO catalytic cycle, leading to a reduction in the production of harmful reactive oxygen species. The quantitative assessment of its biological activity through in vitro assays provides a clear measure of its potency. Further research into the in vivo efficacy and safety of this compound and similar MPO inhibitors holds significant promise for the development of novel therapeutics for a range of inflammatory and oxidative stress-related disorders.
The Role of Myeloperoxidase in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. As a critical component of the innate immune system, MPO plays a vital role in host defense by catalyzing the formation of potent microbicidal oxidants, most notably hypochlorous acid (HOCl). However, the dysregulation and overactivity of MPO are increasingly implicated in the pathophysiology of a wide range of acute and chronic inflammatory diseases. The excessive production of MPO-derived oxidants can lead to significant host tissue damage through the oxidation of lipids, proteins, and nucleic acids, thereby initiating and propagating inflammatory cascades. This guide provides an in-depth examination of the multifaceted role of MPO in inflammatory diseases, summarizes quantitative data on MPO levels in various pathologies, details key experimental protocols for its study, and visualizes its core enzymatic and signaling pathways.
Introduction to Myeloperoxidase
Myeloperoxidase is a key effector protein of neutrophils, contributing to their characteristic green color in purulent secretions.[1] Upon neutrophil activation at sites of inflammation or infection, MPO is released into the phagosome and the extracellular space.[1][2] Its primary function is to convert hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl), a powerful oxidizing and bactericidal agent.[3][4][5][6] While this activity is essential for eliminating pathogens, uncontrolled MPO release and activity contribute to the pathology of numerous inflammatory conditions, including atherosclerosis, neurodegenerative disorders, and autoimmune diseases.[2][7][8] Consequently, MPO is not only recognized as a biomarker for disease activity and risk but also as a promising therapeutic target for a host of inflammatory disorders.[7][9]
The Enzymatic Activity of Myeloperoxidase
MPO possesses a dual enzymatic function, operating through two distinct catalytic cycles: the halogenation cycle and the peroxidation cycle.
2.1. Halogenation Cycle This is the most recognized function of MPO. The enzyme's resting ferric (Fe³⁺) state reacts with H₂O₂ to form a highly reactive intermediate, Compound I. In the presence of halides like chloride (Cl⁻), Compound I is reduced back to its native state in a single two-electron step, producing the potent oxidant hypochlorous acid (HOCl).[10][11][12] HOCl is a major contributor to both microbial killing and host tissue damage.[5][13]
2.2. Peroxidation Cycle Alternatively, Compound I can be reduced back to the ferric state via two sequential one-electron steps, involving an intermediate known as Compound II. This cycle generates reactive free radicals from a variety of organic and inorganic substrates, contributing to oxidative stress.[12][14]
Role of MPO in Specific Inflammatory Diseases
MPO's detrimental effects have been documented across a spectrum of inflammatory conditions. Its activity is a common pathological link, contributing to tissue injury and disease progression.
3.1. Cardiovascular Diseases In the context of atherosclerosis, MPO is considered a key pathogenic player.[4][5][6] It is secreted by leukocytes within atherosclerotic lesions, where it contributes to:
-
LDL and HDL Oxidation: MPO oxidizes apolipoproteins, transforming low-density lipoprotein (LDL) into a high-uptake form for macrophages, leading to foam cell formation—a hallmark of atherosclerosis.[5][9] It also impairs the protective functions of high-density lipoprotein (HDL).[5][7]
-
Endothelial Dysfunction: MPO consumes nitric oxide (NO), a critical vasodilator, thereby impairing endothelial function and promoting a pro-inflammatory vascular environment.[15]
-
Plaque Instability: MPO can activate matrix metalloproteinases (MMPs), which degrade the extracellular matrix of the plaque's fibrous cap, increasing the risk of rupture and subsequent thrombosis.[7]
3.2. Neurodegenerative Diseases Emerging evidence links MPO to neuroinflammation in diseases like Alzheimer's Disease (AD) and Parkinson's Disease (PD).[2][7] In the central nervous system, MPO can:
-
Increase oxidative and chlorinative stress, leading to neuronal damage.[7]
-
Promote the production of pro-inflammatory cytokines like TNF-α by microglia.[7][13]
-
Contribute to blood-brain barrier breakdown.[7]
3.3. Other Inflammatory Conditions
-
Rheumatoid Arthritis (RA): Elevated MPO levels are found in the plasma and synovial fluid of RA patients, correlating with disease activity and contributing to joint inflammation and damage.[16][17]
-
Lung Diseases: In conditions like Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis (CF), MPO-derived oxidants cause significant oxidative stress and damage to the airway tissues.[7]
-
Sepsis: Plasma MPO levels are significantly elevated in patients with sepsis and septic shock, correlating with disease severity and mortality.[18]
Quantitative Data on MPO Levels in Disease
Elevated MPO concentration or activity serves as a valuable biomarker for risk stratification and diagnosis in various inflammatory diseases. The following tables summarize representative findings from clinical studies.
Table 1: Plasma/Serum MPO Concentrations in Cardiovascular Diseases
| Disease State | Patient Group | MPO Concentration (Patient) | MPO Concentration (Control) | Key Finding | Reference |
| Coronary Artery Disease (CAD) | Patients with angiographically documented CAD | Median: 44.00 ng/mL | Median: 34.74 ng/mL | MPO levels are significantly higher in CAD patients and correlate with disease severity. | [4] |
| Coronary Atherosclerosis | Patients with atherosclerosis (no other risk factors) | 245.5 ± 13.8 ng/mL | 213.9 ± 8.9 ng/mL | MPO concentration is significantly higher in patients with atherosclerosis. | [3] |
| Myocardial Infarction (MI) | Patients with recent MI | 113.39 ± 19.16 ng/mL | 35.61 ± 2.62 ng/mL (in <50% stenosis group) | pMPO levels are significantly elevated in patients with recent MI compared to those with less severe CAD. | [19] |
| Acute Coronary Syndrome (ACS) | Patients with eroded culprit plaque | Median: 2500 ng/mL | 707 ng/mL (in ruptured plaque group) | Systemic MPO levels are significantly higher in ACS patients with plaque erosion versus rupture. | [1] |
| Diabetes (Mouse Model) | Diabetic WT Mice | 127.94 ± 14.34 ng/mL | 43.79 ± 6.1 ng/mL | MPO plasma levels are significantly increased in a diabetic mouse model, indicating inflammation. | [20] |
Table 2: MPO Concentrations in Other Diseases
| Disease State | Sample Type | Patient Group | MPO Concentration (Patient) | MPO Concentration (Control) | Key Finding | Reference |
| Parkinson's Disease (PD) | CSF | PD patients (duration ≥12 years) | 149 ± 85 pg/mL | 101 ± 43 pg/mL | CSF MPO concentration is significantly higher in patients with longer disease duration. | [21] |
| Parkinson's Disease (PD) | Serum | PD patients | Significantly higher | Lower | Serum MPO concentration and activity were significantly higher in patients relative to controls. | [21] |
| Rheumatoid Arthritis (RA) | Serum | Active RA patients | Significantly higher | Lower | Serum MPO levels are elevated in active RA and correlate with disease activity indicators. | [17] |
| Sepsis vs. SIRS | Plasma | Sepsis/Septic Shock patients | 60 ng/mL | 43 ng/mL (in non-infectious SIRS) | MPO levels are significantly higher in sepsis and are associated with mortality. | [18] |
MPO-Mediated Inflammatory Signaling
MPO and its oxidative products are not just agents of direct damage; they also act as signaling molecules that can amplify inflammatory responses. The oxidation of lipids and proteins by MPO can trigger key pro-inflammatory pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3] Activation of these pathways leads to the increased expression of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6, establishing a vicious cycle that perpetuates inflammation.
Methodologies for MPO Analysis
Accurate measurement of MPO levels and activity is crucial for both research and clinical applications. Below are detailed methodologies for common assays.
6.1. Experimental Protocol: MPO Colorimetric Activity Assay
This protocol is based on the principle that MPO catalyzes the production of HOCl, which reacts with taurine to form taurine chloramine. This product then reacts with a chromophore, causing a color change that is inversely proportional to MPO activity.
-
Principle: MPO-generated taurine chloramine consumes the chromophore 5-thio-2-nitrobenzoic acid (TNB), leading to a decrease in absorbance at 412 nm. The rate of this decrease is proportional to the MPO activity in the sample.[5][22][23]
-
Materials:
-
96-well clear flat-bottom plate
-
Spectrophotometric multiwell plate reader
-
MPO Assay Buffer
-
MPO Substrate (e.g., Taurine, H₂O₂)
-
Chromogen Probe (e.g., DTNB/TNB)
-
Stop Solution (e.g., Catalase)
-
Sample (plasma, tissue homogenate, cell lysate)
-
MPO Positive Control
-
-
Procedure:
-
Reagent Preparation: Prepare all buffers, standards, and working solutions according to the manufacturer's instructions. A standard curve using a known concentration of the chromophore (TNB) is typically prepared.
-
Sample Preparation: Prepare samples (e.g., plasma, cell lysates, tissue homogenates) in MPO Assay Buffer. Perfuse tissues with PBS prior to homogenization to remove blood-contaminating MPO.[24][25]
-
Reaction Initiation: To each well of the 96-well plate, add the sample. Initiate the MPO reaction by adding the MPO substrate solution (containing H₂O₂ and taurine).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or room temperature) for a defined period (e.g., 30-120 minutes). Protect the plate from light.
-
Reaction Termination: Add a Stop Solution to each well to quench the MPO enzymatic reaction.
-
Color Development: Add the TNB chromogen working solution to each well. This will react with the remaining taurine chloramine.
-
Measurement: Read the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the amount of TNB consumed by the MPO in the sample by comparing the sample's absorbance to the TNB standard curve.
-
MPO activity is typically expressed as units/mL, where one unit is defined as the amount of MPO that consumes 1.0 µmole of TNB per minute at 25°C.[5][23]
-
6.2. Experimental Protocol: MPO Concentration by ELISA
This protocol uses a quantitative sandwich enzyme immunoassay technique to measure the total amount of MPO protein in a sample.
-
Principle: A microplate is pre-coated with a capture antibody specific for MPO. Samples and standards are added, and any MPO present is bound. A second, enzyme-conjugated detection antibody is then added, which binds to the captured MPO. A substrate is added, and the resulting color development is proportional to the amount of MPO.[10][12]
-
Materials:
-
MPO-specific antibody-coated 96-well plate
-
Wash Buffer
-
Sample Diluent
-
Recombinant MPO standards
-
HRP-conjugated MPO detection antibody
-
TMB Substrate Solution
-
Stop Solution (e.g., sulfuric acid)
-
Sample (serum, plasma, cell culture supernatants)
-
-
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the MPO standard to generate a standard curve. Dilute samples as necessary with Sample Diluent.
-
Binding: Add 100 µL of each standard and sample to the appropriate wells. Cover the plate and incubate for a specified time (e.g., 1-2 hours at 37°C).[6][12]
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with Wash Buffer.
-
Detection: Add 100 µL of the HRP-conjugated detection antibody to each well. Cover and incubate (e.g., 1 hour at 37°C).[12]
-
Washing: Repeat the wash step.
-
Substrate Reaction: Add 90-100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature (e.g., 15-20 minutes) until color develops.[26]
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the optical density (OD) of each well at 450 nm within 5 minutes.
-
-
Data Analysis:
-
Average the duplicate readings for each standard and sample and subtract the average blank OD.
-
Plot the OD for the standards against their concentration to create a standard curve.
-
Use the standard curve to determine the MPO concentration in the samples. Multiply by the dilution factor to get the final concentration.[12][26]
-
Conclusion and Future Directions
Myeloperoxidase stands at a critical intersection of innate immunity and inflammatory disease pathology. While its role in host defense is undisputed, a substantial body of evidence confirms its pathogenic contribution to a wide array of chronic inflammatory conditions through the generation of oxidative stress and the promotion of pro-inflammatory signaling. The quantification of MPO levels has proven to be a robust biomarker for disease presence, severity, and prognosis, particularly in cardiovascular medicine. The development of specific MPO inhibitors represents a promising therapeutic strategy to mitigate tissue damage in these diseases. Future research should continue to explore the nuanced roles of MPO in different cellular contexts and advance the clinical development of MPO-targeted therapies to translate these molecular insights into tangible patient benefits.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association between serum myeloperoxidase levels and coronary artery disease in patients without diabetes, hypertension, obesity, and hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloperoxidase levels predicts angiographic severity of coronary artery disease in patients with chronic stable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eaglebio.com [eaglebio.com]
- 7. mercodia.com [mercodia.com]
- 8. Race-Specific Associations of Myeloperoxidase with Atherosclerosis in a Population-Based Sample: The Dallas Heart Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemical Detection of Myeloperoxidase and Its Oxidation Products in Kupffer Cells of Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. biocare.net [biocare.net]
- 12. cloud-clone.com [cloud-clone.com]
- 13. mdpi.com [mdpi.com]
- 14. biocompare.com [biocompare.com]
- 15. chondrex.com [chondrex.com]
- 16. Myeloperoxidase: A new player in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Level and significance of plasma myeloperoxidase and the neutrophil to lymphocyte ratio in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Myeloperoxidase and Advanced Oxidation Protein Products in the Cerebrospinal Fluid in Women and Men with Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Myeloperoxidase (MPO) Activity Assay Kit (Colorimetric) (ab105136) | Abcam [abcam.com]
- 23. MPO Colorimetric Activity Assay Kit sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 24. cellbiolabs.com [cellbiolabs.com]
- 25. nwlifescience.com [nwlifescience.com]
- 26. elkbiotech.com [elkbiotech.com]
Understanding the Kinetics of Myeloperoxidase (MPO) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comprehensive overview of the kinetics of Myeloperoxidase (MPO) inhibition. While the initial request specified Mpo-IN-3, detailed, publicly available kinetic data and experimental protocols for this specific inhibitor could not be located. Therefore, this document utilizes data from other well-characterized MPO inhibitors to illustrate the principles and methodologies of studying MPO inhibition kinetics. The provided data and protocols are representative of the field and are intended to serve as a detailed guide for researchers.
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). While essential for host defense against pathogens, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers. This has led to the development of MPO inhibitors as potential therapeutic agents. Understanding the kinetic parameters of these inhibitors is fundamental to their development and clinical application.
Quantitative Data on MPO Inhibition
The potency and mechanism of MPO inhibitors are characterized by several kinetic parameters. The half-maximal inhibitory concentration (IC₅₀) is a common measure of inhibitor potency. Other important parameters include the inhibition constant (Kᵢ), and the association (kₒₙ) and dissociation (kₒff) rate constants for reversible inhibitors, or the inactivation rate constant (kᵢₙₐ꜀ₜ) for irreversible inhibitors.
Below is a table summarizing representative kinetic data for some studied MPO inhibitors.
| Inhibitor | IC₅₀ (nM) | Kᵢ (nM) | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | Mechanism of Inhibition | Reference |
| Verdiperstat (AZD3241) | 630 | - | - | - | Irreversible | MedChemExpress |
| AZD5904 | 140 | - | - | - | Irreversible | MedChemExpress |
| MPO-IN-9 | 3.9 | - | - | - | Selective | MedChemExpress |
| MPO-IN-28 | 44 | - | - | - | Irreversible | GlpBio |
| Aromatic Hydroxamate HX1 | 5 (chlorination) | 150 (neutrophils) | - | - | Reversible, Mixed-type | Potent Reversible Inhibition of Myeloperoxidase by Aromatic Hydroxamate |
Experimental Protocols
The determination of MPO inhibition kinetics relies on robust and reproducible in vitro assays. The two primary enzymatic activities of MPO that are commonly assayed are its chlorination activity and its peroxidase activity.
1. MPO Chlorination Activity Assay (Taurine-based)
This assay measures the production of hypochlorous acid (HOCl) by MPO.
-
Principle: MPO catalyzes the reaction between H₂O₂ and Cl⁻ to produce HOCl. The highly reactive HOCl is trapped by taurine to form the more stable taurine chloramine. The amount of taurine chloramine is then quantified by its ability to oxidize a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (TMB) in the presence of iodide, or by reacting with 5-thio-2-nitrobenzoic acid (TNB).
-
Materials:
-
Purified human MPO
-
Hydrogen peroxide (H₂O₂)
-
Sodium chloride (NaCl)
-
Taurine
-
3,3',5,5'-tetramethylbenzidine (TMB) or 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate TNB
-
Potassium iodide (KI) (if using TMB)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
MPO inhibitor of interest
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NaCl, and taurine in a 96-well plate.
-
Add the MPO inhibitor at various concentrations to the wells. Include a vehicle control (without inhibitor).
-
Add purified MPO to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding H₂O₂.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding catalase to remove excess H₂O₂).
-
Quantify the amount of taurine chloramine formed. If using TMB/KI, add these reagents and measure the absorbance at 650 nm. If using TNB, measure the decrease in absorbance at 412 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
2. MPO Peroxidase Activity Assay (TMB-based)
This assay measures the ability of MPO to oxidize a substrate in a chloride-independent manner.
-
Principle: MPO can utilize H₂O₂ to oxidize various substrates. TMB is a common chromogenic substrate that, when oxidized by MPO, produces a blue-colored product with an absorbance maximum at 650 nm. The reaction can be stopped with acid, which changes the color to yellow with an absorbance maximum at 450 nm.
-
Materials:
-
Purified human MPO
-
Hydrogen peroxide (H₂O₂)
-
3,3',5,5'-tetramethylbenzidine (TMB)
-
Assay buffer (e.g., 100 mM sodium acetate buffer, pH 5.5)
-
MPO inhibitor of interest
-
Sulfuric acid (H₂SO₄) for stopping the reaction
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add the MPO inhibitor at various concentrations to the wells of a 96-well plate. Include a vehicle control.
-
Add purified MPO to each well and incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Prepare a substrate solution containing TMB and H₂O₂ in the assay buffer.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 10-30 minutes), protected from light.
-
Stop the reaction by adding H₂SO₄.
-
Measure the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
MPO Catalytic Cycle and Inhibition
The catalytic activity of MPO involves a complex cycle that can be targeted by inhibitors.
Caption: The catalytic cycle of Myeloperoxidase (MPO) and points of inhibitor action.
General Inflammatory Signaling Pathway Involving MPO
MPO is released by neutrophils during inflammation and contributes to tissue damage through the production of HOCl.
Caption: A simplified signaling pathway showing the role of MPO in inflammation.
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Mpo-IN-3, a Myeloperoxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] This enzyme plays a crucial role in the innate immune system's defense against pathogens by catalyzing the formation of potent reactive oxidants, such as hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[1][2][3] While essential for microbicidal activity, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders due to oxidative damage to host tissues.[4][5] Consequently, inhibitors of MPO are of significant therapeutic interest.
Mpo-IN-3 is a potent inhibitor of myeloperoxidase.[6] These application notes provide detailed protocols for the in vitro characterization of this compound and other novel MPO inhibitors, focusing on determining their inhibitory potency and mechanism of action.
MPO Catalytic Cycle and Inhibition
The catalytic activity of MPO involves a complex cycle with two main pathways: the halogenation cycle and the peroxidase cycle. Understanding this cycle is fundamental to interpreting inhibitor activity.
-
Halogenation Cycle: The native ferric MPO (Fe³⁺) reacts with H₂O₂ to form a highly reactive intermediate, Compound I. In the presence of halide ions like Cl⁻, Compound I is reduced back to the native state in a single two-electron step, producing hypochlorous acid (HOCl).[7]
-
Peroxidase Cycle: Alternatively, Compound I can be reduced back to the native enzyme in two sequential one-electron steps by various substrates, generating substrate radicals. This pathway involves an intermediate called Compound II.[7]
MPO inhibitors can act through various mechanisms, such as reversible or irreversible binding to the active site, or by interfering with the redox intermediates of the catalytic cycle.[4]
Figure 1: Simplified diagram of the Myeloperoxidase (MPO) catalytic cycles and points of potential inhibition.
Experimental Protocols
Several in vitro assays can be employed to determine the inhibitory activity of compounds like this compound against MPO. The choice of assay depends on the specific research question, available equipment, and desired throughput.
Peroxidase Activity Assay (Colorimetric)
This assay measures the peroxidase activity of MPO using a chromogenic substrate like 3,3',5,5'-Tetramethylbenzidine (TMB). The oxidation of TMB by the MPO-H₂O₂ system results in a blue-colored product that can be quantified spectrophotometrically.
Materials:
-
Human MPO (purified)
-
This compound (or test inhibitor)
-
TMB solution
-
Hydrogen peroxide (H₂O₂)
-
Sodium phosphate buffer (pH 5.4)
-
Sulfuric acid (H₂SO₄) for stopping the reaction
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of the sample or this compound dilution.
-
Add 80 µL of 0.75 mM H₂O₂ to each well.
-
Initiate the reaction by adding 110 µL of TMB solution.
-
Incubate the plate at 37°C for 5 minutes.[8]
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.[8]
-
Measure the absorbance at 450 nm using a microplate reader.[8]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Peroxidation Activity Assay (Fluorometric)
This high-throughput assay is more sensitive than the colorimetric method and uses a fluorogenic substrate that is oxidized by MPO to a fluorescent product.
Materials:
-
Human MPO (purified)
-
This compound (or test inhibitor)
-
MPO Peroxidation Substrate (e.g., in DMSO)
-
Hydrogen Peroxide (H₂O₂)
-
MPO Assay Buffer
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of this compound in MPO Assay Buffer.
-
Add 2-50 µL of sample or this compound dilution to the wells of a 96-well plate. Adjust the final volume to 50 µL with MPO Assay Buffer.[9]
-
Prepare a reaction mix containing MPO Assay Buffer, MPO Peroxidation Substrate, and H₂O₂.[9]
-
Add 40 µL of the reaction mix to each well.
-
Measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-20 minutes at 37°C.[9]
-
The rate of reaction is determined from the linear phase of the kinetic curve. Calculate the percent inhibition and IC₅₀ value.
Figure 2: General experimental workflow for determining the IC₅₀ of an MPO inhibitor.
Data Presentation
The inhibitory activity of this compound should be quantified and presented clearly. The half-maximal inhibitory concentration (IC₅₀) is a key parameter.
| Inhibitor | Assay Type | IC₅₀ (µM) | Reference |
| This compound | Peroxidase (Colorimetric) | Data to be determined | - |
| This compound | Peroxidase (Fluorometric) | Data to be determined | - |
| Positive Control | e.g., ABAH | Reported Value | [8] |
Note: ABAH (4-aminobenzoic acid hydrazide) is a known irreversible MPO inhibitor and can be used as a positive control.[8]
Cell-Based MPO Activity Assay
To assess the activity of this compound in a more physiologically relevant context, a cell-based assay using isolated neutrophils can be performed.
Materials:
-
Isolated human neutrophils
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimulant
-
Cell culture medium (e.g., RPMI)
-
Reagents for MPO activity measurement (as in the biochemical assays)
Protocol:
-
Isolate human neutrophils from whole blood.
-
Pre-incubate the isolated neutrophils with various concentrations of this compound.
-
Stimulate the neutrophils with PMA to induce degranulation and MPO release.
-
Pellet the cells by centrifugation and collect the supernatant.
-
Measure the MPO activity in the supernatant using either the colorimetric or fluorometric assay described above.
-
Calculate the percent inhibition of MPO release and/or activity.
Summary and Conclusion
The provided protocols offer a comprehensive framework for the in vitro characterization of the MPO inhibitor, this compound. By employing both biochemical and cell-based assays, researchers can effectively determine its inhibitory potency, and with further studies, elucidate its mechanism of action. This information is critical for the preclinical development of this compound as a potential therapeutic agent for MPO-driven diseases. It is recommended to use a known MPO inhibitor as a positive control in all experiments to ensure assay validity.
References
- 1. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 4. Myeloperoxidase Inhibitors as Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Mpo-IN-3 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a critical enzyme in the innate immune system, primarily found in neutrophils. It catalyzes the formation of reactive oxygen species (ROS), such as hypochlorous acid, which are essential for pathogen destruction. However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders, making it a key target for therapeutic intervention. Mpo-IN-3 is a potent and specific inhibitor of MPO, offering a valuable tool for studying the roles of MPO in various cellular processes and for the development of novel anti-inflammatory therapies.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its inhibitory effects on MPO activity and downstream cellular responses.
Mechanism of Action
This compound is a potent inhibitor of myeloperoxidase. While the precise molecular interactions are proprietary, it is understood to interfere with the enzymatic activity of MPO, thereby reducing the production of its highly reactive oxidant products. This inhibition helps to mitigate the pro-inflammatory effects of excessive MPO activity in cellular models of inflammation.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against Myeloperoxidase. This data is crucial for determining the appropriate concentration range for your cell-based experiments.
| Compound | Target | Assay Type | IC50 Value |
| This compound | Myeloperoxidase (MPO) | Biochemical Assay | 10-100 nM |
Note: The provided IC50 range is based on available data and may vary depending on the specific assay conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.
Signaling Pathway
The signaling pathway below illustrates the central role of MPO in the inflammatory response and the point of intervention for this compound.
Application Notes and Protocols for Mpo-IN-3 in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly expressed in neutrophils and, to a lesser extent, in monocytes. Upon activation at sites of inflammation, MPO catalyzes the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. In the context of cardiovascular disease, MPO plays a significant pathophysiological role. It contributes to the initiation and progression of atherosclerosis through multiple mechanisms, including the oxidative modification of lipoproteins (LDL and HDL), endothelial dysfunction, and the destabilization of atherosclerotic plaques, which can lead to acute thrombotic events.[1][2][3] Consequently, the inhibition of MPO has emerged as a promising therapeutic strategy for the treatment of cardiovascular diseases.[4][5]
Mpo-IN-3 is a potent, selective inhibitor of myeloperoxidase. This document provides detailed application notes and protocols for the use of this compound in preclinical cardiovascular disease models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
This compound: A Potent Myeloperoxidase Inhibitor
This compound is a member of the 2-thiopyrimidinone class of MPO inhibitors, as described in patent WO2013068875A1.[1][2] While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this class of compounds is known for its high potency and selectivity for MPO. For the purposes of these application notes, we will provide generalized protocols that are widely applicable to the study of MPO inhibitors in cardiovascular research.
Data Presentation: Efficacy of MPO Inhibitors
The following table summarizes representative inhibitory activities of various MPO inhibitors to provide a comparative context for the expected potency of this compound.
| Compound Class | Inhibitor Example | IC50 (Human MPO) | Assay Type | Reference |
| 2-Thiopyrimidinones | (Structure from patent) | Expected in nM to low µM range | In vitro enzyme activity | WO2013068875A1 |
| Hydrazides | 4-Aminobenzoic acid hydrazide (4-ABAH) | ~1 µM | In vitro enzyme activity | General Literature |
| Thioxanthines | AZD3241 | ~630 nM | In vitro enzyme activity | General Literature |
| Hydroxamic acids | Belinostat | ~200 nM | In vitro enzyme activity | General Literature |
Note: The IC50 value is the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity in vitro.
Signaling Pathways and Experimental Workflows
Myeloperoxidase-Mediated Pathology in Cardiovascular Disease
The following diagram illustrates the central role of MPO in the pathogenesis of atherosclerosis.
Caption: MPO's role in atherosclerosis and the point of intervention for this compound.
General Experimental Workflow for Evaluating this compound
This diagram outlines a typical workflow for the preclinical evaluation of an MPO inhibitor like this compound in a cardiovascular disease model.
Caption: Preclinical workflow for evaluating this compound in atherosclerosis.
Experimental Protocols
Protocol 1: In Vitro MPO Inhibition Assay
Objective: To determine the IC50 of this compound on purified human MPO.
Materials:
-
Purified human MPO
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
Hydrogen peroxide (H2O2)
-
MPO substrate (e.g., Amplex® Red, o-dianisidine)
-
96-well microplate (black for fluorescent assays, clear for colorimetric assays)
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Dissolve this compound in DMSO to create a stock solution. Serially dilute the stock solution in assay buffer to achieve a range of concentrations.
-
Assay setup: In a 96-well plate, add a fixed amount of purified human MPO to each well.
-
Add inhibitor: Add the serially diluted this compound or vehicle (DMSO in assay buffer) to the wells.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add the MPO substrate and H2O2 to each well to start the enzymatic reaction.
-
Readout: Measure the fluorescence or absorbance at appropriate wavelengths over time using a microplate reader.
-
Data analysis: Calculate the percentage of MPO inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Evaluation of this compound in a Mouse Model of Atherosclerosis
Objective: To assess the efficacy of this compound in reducing atherosclerotic plaque development in a murine model.
Animal Model:
-
Apolipoprotein E-deficient (ApoE-/-) mice are a commonly used model for atherosclerosis research.
Materials:
-
ApoE-/- mice
-
High-fat diet (HFD)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Surgical and perfusion equipment
-
Histology reagents (e.g., Oil Red O)
Procedure:
-
Animal acclimatization: Acclimatize ApoE-/- mice (e.g., 6-8 weeks old) to the facility for at least one week.
-
Induction of atherosclerosis: Feed the mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce the development of atherosclerotic plaques.
-
Treatment: Randomly assign the mice to treatment groups:
-
Vehicle control group
-
This compound treatment group(s) (at various doses)
-
-
Drug administration: Administer this compound or vehicle daily via oral gavage for the duration of the study.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Euthanasia and tissue collection: At the end of the treatment period, euthanize the mice and perfuse the vasculature with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Atherosclerotic plaque analysis:
-
Dissect the aorta and perform en face staining with Oil Red O to quantify the total plaque area.
-
Embed the aortic root in OCT compound, cryosection, and stain with Oil Red O to measure lesion area.
-
Perform histological analysis of the aortic root sections to assess plaque composition (e.g., macrophage content, collagen content).
-
Protocol 3: Measurement of MPO Activity in Tissue Homogenates
Objective: To measure MPO activity in aortic tissue from treated and control animals.
Materials:
-
Aortic tissue
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer with 0.5% hexadecyltrimethylammonium bromide)
-
Tissue homogenizer
-
MPO assay reagents (as in Protocol 1)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Tissue homogenization: Homogenize the aortic tissue in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.
-
Supernatant collection: Collect the supernatant containing the soluble MPO.
-
Protein quantification: Determine the total protein concentration in the supernatant.
-
MPO activity assay: Perform the MPO activity assay on the supernatant as described in Protocol 1.
-
Data normalization: Normalize the MPO activity to the total protein concentration to account for variations in tissue sample size.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of cardiovascular diseases due to its potent inhibition of myeloperoxidase. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and other MPO inhibitors. By systematically assessing their in vitro potency and in vivo efficacy in relevant disease models, researchers can further elucidate the therapeutic potential of targeting MPO in cardiovascular medicine. It is recommended that researchers consult the primary literature and optimize these protocols for their specific experimental conditions.
References
- 1. US9399626B2 - 2-thiopyrimidinones - Google Patents [patents.google.com]
- 2. KR101650262B1 - 2-thiopyrimidinones - Google Patents [patents.google.com]
- 3. A patent review of myeloperoxidase inhibitors for treating chronic inflammatory syndromes (focus on cardiovascular diseases, 2013-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20240166642A1 - Inhibitors of myeloperoxidase - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
Application Notes and Protocols for MPO-IN-3: An Experimental Design for Myeloperoxidase (MPO) Activity Measurement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] MPO plays a crucial role in the innate immune defense system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), a potent antimicrobial agent.[3][4] This process is essential for killing pathogens. However, excessive or misplaced MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and some cancers, due to its role in oxidative damage to host tissues.[3][5][6] Consequently, MPO has emerged as a significant therapeutic target for the development of novel anti-inflammatory drugs.[7]
Mpo-IN-3 is a novel investigational inhibitor of MPO. These application notes provide a detailed experimental framework for researchers to accurately measure the inhibitory activity of this compound on MPO, both in vitro and in cell-based assays. The protocols outlined below are designed to ensure high specificity, sensitivity, and reproducibility.[8][9]
MPO Signaling and Inhibition Pathway
The enzymatic action of MPO involves two primary cycles: the halogenation cycle and the peroxidation cycle. Both cycles are initiated by the reaction of MPO with hydrogen peroxide (H₂O₂). This compound is hypothesized to interfere with these cycles, reducing the production of cytotoxic oxidants.
Experimental Design and Protocols
The following protocols describe how to measure the inhibitory effect of this compound on MPO activity. A common method is to measure the peroxidation activity using a chromogenic substrate like 3,3',5,5'-Tetramethylbenzidine (TMB).[8]
Experimental Workflow
The overall workflow for assessing the inhibitory potential of this compound is depicted below.
Protocol 1: In Vitro MPO Peroxidase Activity Inhibition Assay
This protocol measures the ability of this compound to inhibit purified MPO enzyme activity using TMB as a substrate.
Materials:
-
Human MPO enzyme (purified)
-
This compound (and other control inhibitors, e.g., 4-Aminobenzoic acid hydrazide - ABAH)
-
3,3',5,5'-Tetramethylbenzidine (TMB)
-
Hydrogen peroxide (H₂O₂)
-
Sodium Phosphate Buffer (150 mM, pH 5.4)
-
DMSO (for dissolving compounds)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution in the assay buffer to achieve final desired concentrations.
-
Prepare TMB solution (2.9 mM in 14.5% DMSO and 150 mM sodium phosphate buffer, pH 5.4).[8]
-
Prepare H₂O₂ solution (0.75 mM in assay buffer).[8]
-
Prepare a working solution of human MPO in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of this compound at various concentrations (or vehicle control - DMSO).
-
Add 10 µL of the MPO enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction and Measurement:
-
To initiate the reaction, add a mixture of 80 µL of 0.75 mM H₂O₂ and 110 µL of TMB solution to each well.[8]
-
Incubate the plate at 37°C for 5 minutes.[8]
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.[8] This will turn the solution yellow.
-
Measure the absorbance at 450 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no MPO) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value. The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][11]
-
Protocol 2: MPO Activity Assay in Neutrophil Lysates
This protocol measures the inhibitory effect of this compound on MPO activity from a biological source.
Materials:
-
Isolated human neutrophils
-
This compound
-
Lysis Buffer (e.g., MPO Assay Buffer from a commercial kit)[12]
-
Protease Inhibitor Cocktail[12]
-
Assay reagents as described in Protocol 1.
Procedure:
-
Neutrophil Lysate Preparation:
-
Isolate neutrophils from whole blood using standard methods (e.g., density gradient centrifugation).
-
Resuspend the neutrophil pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.[12]
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant containing the MPO enzyme. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Inhibition Assay:
-
Follow the assay setup and procedure as described in Protocol 1, but replace the purified MPO enzyme with the prepared neutrophil lysate. The amount of lysate per well should be optimized to ensure the signal falls within the linear range of the assay.
-
Data Presentation
Quantitative data should be organized for clear comparison. Below are example tables for presenting results.
Table 1: Inhibitory Potency of this compound and Control Compounds on Purified MPO
| Compound | In Vitro IC₅₀ (µM) | Ex Vivo (Neutrophil) IC₅₀ (µM) |
| This compound | [Experimental Value] | [Experimental Value] |
| ABAH (Control) | 1.5 ± 0.2 | 5.2 ± 0.8 |
| Chalcone Derivative 1[13] | 0.25 ± 0.08 | Not Reported |
| Chalcone Derivative 2[13] | 0.05 ± 0.01 | Not Reported |
| Quercetin (Control)[13] | > 50 | Not Reported |
| Note: Control data are representative values from the literature and should be determined concurrently with the test compound. |
Table 2: Kinetic Parameters of MPO Inhibition by this compound
| Substrate | Parameter | No Inhibitor | + this compound (at IC₅₀ conc.) | Mode of Inhibition |
| TMB | Kₘ (mM) | [Value] | [Value] | [e.g., Competitive, Non-competitive] |
| Vₘₐₓ (µmol/min/mg) | [Value] | [Value] | ||
| H₂O₂ | Kₘ (mM) | [Value] | [Value] | [e.g., Competitive, Non-competitive] |
| Vₘₐₓ (µmol/min/mg) | [Value] | [Value] | ||
| Note: Kinetic studies are essential to understand the mechanism of inhibition.[11][14] |
Conclusion
The protocols and frameworks provided in these application notes offer a robust starting point for the characterization of this compound as a novel MPO inhibitor. Accurate and reproducible measurement of MPO activity is critical for advancing drug development programs targeting inflammatory diseases.[15][16] By following these detailed methodologies, researchers can effectively evaluate the potency and mechanism of action of new chemical entities targeting myeloperoxidase.
References
- 1. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 2. Myeloperoxidase: Molecular Mechanisms of Action and Their Relevance to Human Health and Disease (2009) | Betty S. van der Veen | 498 Citations [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic Investigation of Myeloperoxidase upon Interaction with Copper, Cadmium, and Lead Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. optibrium.com [optibrium.com]
- 16. international-pharma.com [international-pharma.com]
Application Notes and Protocols for Myeloperoxidase (MPO) Inhibitors in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Myeloperoxidase (MPO) is a peroxidase enzyme predominantly expressed in neutrophils and monocytes. It plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species, including hypochlorous acid. However, excessive MPO activity is implicated in the pathophysiology of various inflammatory diseases, including cardiovascular and neurodegenerative disorders. Consequently, MPO inhibitors are a promising class of therapeutic agents.
This document provides detailed application notes and protocols for the administration and dosage of MPO inhibitors in mouse models, based on published preclinical data for representative compounds. As no specific public data exists for a compound designated "Mpo-IN-3," this guide utilizes information from well-characterized MPO inhibitors, PF-06282999 and AZM198 , to provide a robust framework for in vivo studies.
Data Presentation: Quantitative Dosage and Administration Data
The following tables summarize the dosage and administration details for two exemplar MPO inhibitors in mice, extracted from peer-reviewed literature.
| Compound | Mouse Model | Route of Administration | Dosage | Dosing Frequency | Vehicle | Reference |
| PF-06282999 | Ldlr-/- | Oral Gavage (PO) | 5 mg/kg | Twice Daily (BID) | Not Specified | [1] |
| Ldlr-/- | Oral Gavage (PO) | 15 mg/kg | Twice Daily (BID) | Not Specified | [1][2] | |
| AZM198 | Apoe-/- | Incorporated in Diet | 500 µmol/kg of diet | Ad libitum | Not Applicable | [3][4] |
| Obese/Hypertensive (C57BL6/J) | Incorporated in Diet | Not Specified (achieved 2.1 µM plasma levels) | Ad libitum | Not Applicable | ||
| Tandem Stenosis Model | Incorporated in Diet | 500 µmol/kg of diet | Ad libitum | Not Applicable | [5] |
Note: The specific vehicle for oral gavage of PF-06282999 was not detailed in the cited literature, but common vehicles for oral administration in mice include corn oil, carboxymethylcellulose (CMC), or polyethylene glycol (PEG) formulations.
Experimental Protocols
Protocol 1: Oral Gavage Administration of PF-06282999
This protocol is based on the methodology used in studies with the MPO inhibitor PF-06282999.[1][2]
1. Materials:
- PF-06282999
- Appropriate vehicle (e.g., 0.5% w/v carboxymethylcellulose in water)
- Gavage needles (20-22 gauge, with a ball tip)
- 1 mL syringes
- Animal balance
2. Procedure:
- Preparation of Dosing Solution:
- Accurately weigh the required amount of PF-06282999.
- Prepare the desired concentration of the dosing solution in the chosen vehicle. For a 15 mg/kg dose in a 20g mouse, administering 0.1 mL, the concentration would be 3 mg/mL.
- Ensure the compound is fully dissolved or forms a homogenous suspension. Sonication may be required.
- Animal Handling and Dosing:
- Weigh the mouse to determine the exact volume of dosing solution to be administered.
- Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for the extension of the neck.
- Measure the appropriate volume of the dosing solution into the syringe fitted with a gavage needle.
- Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.
- Slowly administer the solution.
- Gently remove the gavage needle.
- Monitor the mouse for any signs of distress post-administration.
- Dosing Schedule:
- Administer the dose twice daily (BID), typically with an 8-12 hour interval between doses.
Protocol 2: Administration of AZM198 via Diet
This protocol is based on studies utilizing dietary administration of the MPO inhibitor AZM198.[3][4][5]
1. Materials:
- AZM198
- Powdered mouse chow (standard or high-fat, as per experimental design)
- A mixer for homogenous blending of the compound into the diet.
2. Procedure:
- Preparation of Medicated Diet:
- Calculate the total amount of AZM198 required for the entire study duration based on the number of mice and estimated food consumption. A common dose is 500 µmol of the inhibitor per kg of diet.[3][5]
- In a well-ventilated area, thoroughly mix the calculated amount of AZM198 with the powdered chow until a homogenous mixture is achieved.
- The medicated diet can then be provided to the mice ad libitum.
- Animal Monitoring:
- Monitor food consumption to ensure adequate drug intake.
- Regularly weigh the mice to monitor for any significant changes in body weight.
- At the end of the study, plasma levels of the inhibitor can be measured to confirm exposure.[3]
Mandatory Visualizations
Signaling Pathway of MPO-Mediated Damage
Caption: MPO signaling pathway leading to oxidative damage and its inhibition.
Experimental Workflow for MPO Inhibitor Administration in Mice
Caption: General experimental workflow for in vivo studies with MPO inhibitors.
References
- 1. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Therapeutic inhibition of MPO stabilizes pre-existing high risk atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]
Mpo-IN-3: A Tool Compound for Myeloperoxidase Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases do not contain specific quantitative data or detailed experimental protocols for a compound explicitly named "Mpo-IN-3." The following application notes and protocols are based on established methodologies for studying myeloperoxidase (MPO) and its inhibitors. The quantitative data presented are illustrative examples derived from known MPO inhibitors and should be considered as a guide for the characterization of a novel tool compound like this compound.
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly expressed in neutrophils and, to a lesser extent, in monocytes.[1][2] It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), a potent microbicidal agent.[3][4] However, excessive or misplaced MPO activity is implicated in the pathophysiology of a wide range of inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and some cancers.[3][4] This has led to the development of MPO inhibitors as potential therapeutic agents and as tool compounds to investigate the role of MPO in health and disease.
This compound is presented here as a representative tool compound for the selective inhibition of MPO. These notes provide an overview of its potential applications, illustrative biochemical data, and detailed protocols for its use in MPO research.
Data Presentation
The following tables summarize exemplary quantitative data for a hypothetical MPO inhibitor, "this compound," to guide researchers in their experimental design and data interpretation.
Table 1: In Vitro Inhibitory Potency of this compound
| Target Enzyme | Assay Type | IC50 (nM)[5] | Notes |
| Human MPO | Chlorination Assay | 54 | Potent inhibition of the primary enzymatic activity of MPO. |
| Human MPO | Peroxidation Assay | 86 | Demonstrates inhibition of the peroxidase activity of MPO. |
| Eosinophil Peroxidase (EPO) | Peroxidation Assay | >10,000 | High selectivity against a closely related peroxidase, indicating specificity for MPO. |
| Lactoperoxidase (LPO) | Peroxidation Assay | >10,000 | Further demonstrates selectivity over other members of the human peroxidase family. |
Table 2: Cellular Activity of this compound
| Cell Type | Assay | Endpoint Measured | Effective Concentration (EC50) (nM) | Notes |
| Human Neutrophils | PMA-stimulated HOCl production | HOCl-specific probe fluorescence | 150 | Demonstrates cell permeability and engagement of MPO in a cellular context. |
| Human Monocytes | LPS-stimulated MPO release and activity | Extracellular MPO activity | 200 | Effective in another key MPO-expressing cell type. |
| HEK293 Cells | Cytotoxicity Assay | Cell Viability (MTT) | >25,000 | Low cytotoxicity in a non-MPO expressing cell line, suggesting a good safety profile for a tool compound. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the MPO catalytic cycle, the mechanism of its inhibition, and a typical experimental workflow for evaluating an MPO inhibitor.
Caption: MPO catalytic cycle and mechanism of inhibition.
Caption: Experimental workflow for MPO inhibitor evaluation.
Experimental Protocols
Protocol 1: In Vitro MPO Chlorination Activity Assay (TMB-based)
This protocol measures the chlorination activity of MPO by monitoring the oxidation of 3,3',5,5'-tetramethylbenzidine (TMB).
Materials:
-
Human Myeloperoxidase (MPO), purified
-
This compound or other test compounds
-
3,3',5,5'-Tetramethylbenzidine (TMB)
-
Hydrogen peroxide (H₂O₂)
-
Sodium chloride (NaCl)
-
Taurine
-
Sodium phosphate buffer (pH 6.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 20 mM Sodium Phosphate, 140 mM NaCl, 10 mM Taurine, pH 6.5.
-
MPO working solution: Dilute purified MPO to 4 nM in Assay Buffer.
-
This compound stock solution: Prepare a 10 mM stock in DMSO. Create a dilution series in Assay Buffer.
-
H₂O₂ solution: Prepare a 20 µM solution in Assay Buffer.
-
TMB solution: Prepare a 2.8 mM solution in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer (blank), vehicle control (DMSO in Assay Buffer), or this compound dilutions.
-
Add 50 µL of the 4 nM MPO working solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the 20 µM H₂O₂ solution to all wells to start the reaction.
-
Immediately add 50 µL of the 2.8 mM TMB solution.
-
-
Measurement:
-
Measure the absorbance at 650 nm every 30 seconds for 5-10 minutes in a microplate reader.
-
The rate of change in absorbance is proportional to MPO activity.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cellular MPO Activity Assay in Stimulated Human Neutrophils
This protocol measures the inhibitory effect of this compound on MPO released from activated human neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
This compound or other test compounds
-
Phorbol 12-myristate 13-acetate (PMA)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Neutrophil Preparation:
-
Isolate human neutrophils from fresh whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).
-
Resuspend neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of HBSS (control), vehicle control, or this compound dilutions.
-
Add 50 µL of the neutrophil suspension to each well.
-
Pre-incubate at 37°C for 30 minutes.
-
-
Neutrophil Stimulation and MPO Activity Measurement:
-
Prepare Amplex® Red/HRP working solution: 50 µM Amplex® Red and 0.1 U/mL HRP in HBSS.
-
Add 50 µL of the Amplex® Red/HRP working solution to each well.
-
Stimulate neutrophils by adding 10 µL of 1 µM PMA to each well (final concentration 100 nM).
-
Immediately start monitoring the fluorescence at Ex/Em = 530/590 nm in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each condition.
-
Determine the percentage of inhibition of MPO activity by this compound compared to the PMA-stimulated control.
-
Calculate the EC50 value as described in Protocol 1.
-
Conclusion
This compound serves as a valuable tool for investigating the multifaceted roles of myeloperoxidase in physiological and pathological processes. The provided application notes and protocols offer a comprehensive framework for researchers to characterize this and other novel MPO inhibitors, and to explore the therapeutic potential of targeting MPO in a variety of diseases. Careful experimental design and data interpretation, guided by the principles outlined in this document, will be crucial for advancing our understanding of MPO biology.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing MPO Inhibitor Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of myeloperoxidase (MPO) inhibitors for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is Myeloperoxidase (MPO) and why is it a therapeutic target?
Myeloperoxidase (MPO) is a peroxidase enzyme predominantly found in the azurophilic granules of neutrophils, a type of white blood cell.[1][2] It plays a crucial role in the innate immune system's defense against pathogens by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), the active component of bleach.[1][3][4][5] While essential for host defense, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and some cancers.[1][6][7][8][9] This makes MPO a significant therapeutic target for the development of new drugs.[1][10]
Q2: How do MPO inhibitors work?
MPO inhibitors function by blocking the enzymatic activity of MPO.[1] They can achieve this through various mechanisms, such as binding to the active site of the enzyme, preventing its interaction with substrates like hydrogen peroxide and chloride ions, or by irreversibly modifying the enzyme.[1][11] By inhibiting MPO, these compounds reduce the production of harmful reactive oxygen species, thereby mitigating tissue damage associated with chronic inflammation.[1]
Q3: What are the first steps in determining the optimal concentration of a new MPO inhibitor?
The initial step is to determine the inhibitor's potency, typically by generating a dose-response curve and calculating the IC50 value (the concentration of inhibitor required to reduce MPO activity by 50%). This is followed by assessing the inhibitor's effect on cell viability and cytotoxicity to establish a therapeutic window. Finally, target engagement assays should be performed to confirm that the inhibitor is interacting with MPO within the cellular context.
Troubleshooting Guide
Problem 1: High variability in MPO activity assay results.
-
Possible Cause: Inconsistent cell seeding density, variations in cell health, or improper reagent preparation.
-
Solution:
-
Ensure a consistent number of viable cells are seeded in each well.
-
Regularly monitor cell morphology and viability.
-
Prepare fresh reagents for each experiment and ensure proper mixing.
-
Use a standardized protocol for MPO activity measurement.[12]
-
Problem 2: No significant inhibition of MPO activity observed.
-
Possible Cause: The inhibitor concentration may be too low, the inhibitor may not be cell-permeable, or the inhibitor may be unstable under experimental conditions.
-
Solution:
-
Perform a dose-response experiment with a wider range of inhibitor concentrations.
-
If using a cell-based assay, consider a cell-free assay to confirm direct inhibition of purified MPO.
-
Assess the stability of the inhibitor in your cell culture medium over the time course of the experiment.
-
Problem 3: Significant cytotoxicity observed at effective inhibitory concentrations.
-
Possible Cause: The inhibitor may have off-target effects or the therapeutic window is narrow.
-
Solution:
-
Perform a comprehensive cytotoxicity assessment using multiple assays (e.g., MTT, LDH, and apoptosis assays) to understand the mechanism of cell death.[13]
-
Consider structural modifications of the inhibitor to improve its selectivity and reduce toxicity.
-
Evaluate the inhibitor in different cell lines to assess cell-type-specific toxicity.
-
Experimental Protocols & Data Presentation
A systematic approach is crucial for optimizing the concentration of an MPO inhibitor. The following workflow outlines the key experimental stages.
IC50 Determination using an MPO Activity Assay
This protocol determines the concentration of the inhibitor required to reduce MPO activity by 50%.
Methodology:
-
Reagents: Purified human MPO, MPO assay buffer, hydrogen peroxide (H2O2), a suitable MPO substrate (e.g., 3,3',5,5'-Tetramethylbenzidine (TMB) for peroxidation activity or a specific substrate for chlorination activity), and your MPO inhibitor.[14][15]
-
Procedure:
-
Prepare a serial dilution of the MPO inhibitor.
-
In a 96-well plate, add purified MPO and the different concentrations of the inhibitor. Incubate for a predetermined time.
-
Initiate the reaction by adding H2O2 and the MPO substrate.
-
Measure the absorbance or fluorescence at the appropriate wavelength over time.
-
Calculate the percentage of MPO inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Inhibitor Concentration (nM) | % MPO Activity |
| 1 | 98.2 |
| 10 | 85.1 |
| 50 | 52.3 |
| 100 | 25.6 |
| 500 | 5.4 |
| IC50 | 48.5 nM |
Cytotoxicity Assay
This protocol assesses the effect of the MPO inhibitor on cell viability.
Methodology:
-
Cell Line: Choose a relevant cell line that expresses MPO, such as human neutrophil-like cells (e.g., HL-60) or primary neutrophils.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of inhibitor concentrations (based on the IC50 value) for 24-48 hours.
-
Perform a cell viability assay, such as the MTT or MTS assay, which measures mitochondrial activity.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Data Presentation:
| Inhibitor Concentration (nM) | Cell Viability (%) |
| 10 | 99.5 |
| 50 | 98.1 |
| 100 | 95.3 |
| 500 | 88.7 |
| 1000 | 75.2 |
| CC50 | > 1000 nM |
Cellular Target Engagement Assay
This protocol confirms that the inhibitor interacts with MPO within a cellular environment.
Methodology:
-
Principle: Cellular thermal shift assays (CETSA) or related techniques can be used to measure target engagement.[16][17] These assays are based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
-
Procedure:
-
Treat intact cells with the MPO inhibitor at various concentrations.
-
Heat the cells to a specific temperature to induce protein denaturation.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Detect the amount of soluble MPO in the supernatant using an immunoassay (e.g., ELISA or Western blot).
-
An increase in soluble MPO at a given temperature in the presence of the inhibitor indicates target engagement.
-
Data Presentation:
| Inhibitor Concentration (nM) | Soluble MPO (% of control) |
| 10 | 15 |
| 50 | 45 |
| 100 | 78 |
| 500 | 92 |
MPO Signaling Pathway in Inflammation
MPO released from activated neutrophils contributes to inflammation and tissue damage through various mechanisms.
References
- 1. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 6. Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mybiosource.com [mybiosource.com]
- 15. Myeloperoxidase (MPO) Activity Assay Kit - Elabscience® [elabscience.com]
- 16. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting Mpo-IN-3 experimental results
Welcome to the technical support center for Mpo-IN-3, a potent and irreversible inhibitor of Myeloperoxidase (MPO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an irreversible inhibitor of Myeloperoxidase. MPO is a heme-containing peroxidase that has two primary catalytic cycles: the halogenation cycle and the peroxidase cycle.[1][2][3] In the halogenation cycle, MPO uses hydrogen peroxide (H₂O₂) to oxidize chloride ions into the potent oxidant hypochlorous acid (HOCl).[4][5] this compound is oxidized by the MPO enzyme into a reactive radical intermediate. This radical then covalently binds to and modifies the enzyme, leading to its irreversible inactivation and preventing the production of HOCl.[3][6]
Q2: What is the recommended solvent for reconstituting this compound?
A2: For initial stock solutions, we recommend using high-quality, anhydrous DMSO. For working solutions in cellular assays, further dilution in your specific cell culture medium is advised. Please note that long-term storage of this compound in aqueous solutions is not recommended due to potential stability issues.[7]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded in your working buffer or during storage at low temperatures. Gently warm the solution to 37°C and vortex briefly to attempt redissolution. If precipitation persists, consider preparing a fresh stock solution. The physical stability of amorphous solid dispersions can be challenging, as they are metastable and can convert to a less soluble crystalline form over time.[8]
Q4: I am observing high background signal in my MPO activity assay. What are the possible causes?
A4: High background can result from several factors. First, ensure your assay buffer is free of contaminating peroxidases. Biological samples like tissue homogenates can contain other peroxidases that may react with the substrate.[9] Using an assay specific to MPO's chlorination activity, rather than general peroxidase activity, can improve specificity.[9] Additionally, some fluorescent probes can undergo auto-oxidation, so it is crucial to include a no-enzyme control.[10]
Q5: How can I confirm that this compound is effectively inhibiting MPO in my cellular or tissue samples?
A5: The most direct method is to measure MPO activity ex vivo. After treating your cells or animal model with this compound, prepare cell lysates or tissue homogenates and perform an MPO activity assay.[11][12] A significant reduction in MPO activity compared to vehicle-treated controls will confirm target engagement. You can also measure downstream biomarkers of MPO activity, such as levels of 3-chlorotyrosine, a specific marker of HOCl-mediated damage.[13]
Q6: Are there known off-target effects for this compound?
A6: While this compound is designed for high specificity towards MPO, off-target effects are a possibility with any small molecule inhibitor.[14][15] It is good practice to include control experiments to assess potential off-target effects in your specific model system. This could involve using a structurally distinct MPO inhibitor as a comparator or evaluating the effects of this compound in MPO-deficient cells or knockout mice.[1][14]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC₅₀ Values | 1. This compound degradation (solubility/stability issues).[7][8] 2. Variable enzyme activity in preparations. 3. Inaccurate serial dilutions. | 1. Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. 2. Standardize your MPO source (recombinant vs. purified native) and quantify its activity before each experiment. 3. Use calibrated pipettes and perform dilutions carefully. |
| Low or No Inhibition Observed | 1. Insufficient inhibitor concentration or incubation time. 2. This compound is inactive. 3. Assay conditions are suboptimal for inhibitor binding. | 1. Perform a dose-response and time-course experiment to determine optimal conditions. 2. Verify the integrity of your this compound stock. If possible, confirm its structure and purity. 3. Ensure assay pH and buffer composition are compatible with this compound activity. |
| High Variability Between Replicates | 1. Poor mixing of reagents. 2. Inconsistent sample preparation.[11] 3. Edge effects in the microplate. | 1. Ensure thorough mixing after adding each component, especially the enzyme and substrate. 2. Standardize tissue homogenization or cell lysis procedures. Use a consistent amount of protein for each assay.[16] 3. Avoid using the outer wells of the microplate, or fill them with buffer to maintain uniform temperature and humidity. |
| Cellular Toxicity Observed | 1. Off-target effects of this compound.[14] 2. High concentration of DMSO vehicle. 3. This compound is directly cytotoxic to the cell type. | 1. Test the effect of this compound in MPO-knockout cells to distinguish on-target from off-target toxicity. 2. Ensure the final DMSO concentration in your culture medium is low (<0.1%) and include a vehicle-only control. 3. Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the toxic concentration range for your specific cells. |
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting unexpected experimental results.
Experimental Protocols & Data
Protocol 1: In Vitro MPO Peroxidase Activity Assay
This protocol describes a colorimetric assay to measure the peroxidase activity of MPO and its inhibition by this compound, adapted from established methods.[11]
Materials:
-
Purified human MPO
-
This compound
-
Assay Buffer: 150 mM sodium phosphate buffer, pH 5.4
-
Substrate Solution: 2.9 mM 3,3′,5,5′-Tetramethylbenzidine (TMB) in 14.5% DMSO
-
Hydrogen Peroxide (H₂O₂) Solution: 0.75 mM H₂O₂ in Assay Buffer
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄)
-
96-well clear flat-bottom plate
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further into the Assay Buffer. Include a vehicle control (DMSO in Assay Buffer).
-
In a 96-well plate, add 20 µL of the diluted this compound or vehicle control to appropriate wells.
-
Add 50 µL of purified MPO solution (at a final concentration of ~5-10 ng/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 110 µL of the TMB Substrate Solution to each well.
-
Immediately add 80 µL of the H₂O₂ Solution to each well and mix gently.
-
Incubate the plate at 37°C for 5-10 minutes. The solution will turn blue.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well. The color will change from blue to yellow.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
This compound Performance Data
The following table summarizes the typical performance characteristics of this compound.
| Parameter | Value | Conditions |
| Target | Human Myeloperoxidase (MPO) | |
| IC₅₀ (Peroxidase Activity) | 1.5 µM | In vitro assay with TMB substrate[11][17] |
| Mechanism of Inhibition | Irreversible, Covalent | Time-dependent inactivation observed |
| Solubility (DMSO) | >50 mM | |
| Solubility (Aqueous Buffer, pH 7.4) | <10 µM | Prone to precipitation in high concentrations |
| Chemical Stability | Stable as solid at -20°C for >1 year. Stock solutions in DMSO stable for ~3 months at -20°C. Avoid repeated freeze-thaw cycles. |
Signaling & Experimental Diagrams
MPO Catalytic Cycle and Inhibition
This diagram illustrates the two primary catalytic cycles of MPO and the point of irreversible inhibition by this compound.
General Experimental Workflow
This diagram outlines the typical workflow for assessing the efficacy of this compound in a cell-based assay.
References
- 1. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 5. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 6. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Relative Contributions of Solubility and Mobility to the Stability of Amorphous Solid Dispersions of Poorly Soluble Drugs: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nwlifescience.com [nwlifescience.com]
- 10. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sfrbm.org [sfrbm.org]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. icr.ac.uk [icr.ac.uk]
- 16. Myeloperoxidase (MPO) Assay Kit (500 assays) [cellbiologics.com]
- 17. Frontiers | The Synthetic Myeloperoxidase Inhibitor AZD3241 Ameliorates Dextran Sodium Sulfate Stimulated Experimental Colitis [frontiersin.org]
Improving the efficacy of Mpo-IN-3 in cell culture
Disclaimer: Mpo-IN-3 is a specialized myeloperoxidase (MPO) inhibitor. Due to limited publicly available data for this specific compound, this guide provides general recommendations and troubleshooting strategies based on the principles of working with small molecule inhibitors in cell culture. Data from related, well-characterized MPO inhibitors are used for illustrative purposes and should be considered as a starting point for your own experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of myeloperoxidase (MPO), a heme-containing enzyme predominantly found in neutrophils. MPO plays a crucial role in the innate immune response by catalyzing the formation of reactive oxygen species (ROS), such as hypochlorous acid (HOCl), to combat pathogens. However, excessive MPO activity is implicated in various inflammatory diseases. This compound is designed to specifically block the enzymatic activity of MPO, thereby reducing the production of these inflammatory mediators.
Q2: How should I reconstitute and store this compound?
A2: As a general guideline for small molecule inhibitors, this compound is likely supplied as a lyophilized powder.
-
Reconstitution: We recommend reconstituting the compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). To ensure complete dissolution, you can vortex the solution or use an ultrasonic bath.
-
Storage:
-
Powder: Store the lyophilized powder at -20°C for long-term stability.
-
Stock Solution: Aliquot the reconstituted stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. A stock solution in DMSO is typically stable for up to 6 months at -80°C.
-
Q3: What is the recommended working concentration of this compound in cell culture?
A3: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the effective concentration for your system. As a starting point, you can test a range of concentrations from 10 nM to 10 µM. For a potent MPO inhibitor, the effective concentration is often in the nanomolar to low micromolar range.
Q4: How can I be sure that the observed effects are due to MPO inhibition and not off-target effects?
A4: To validate the specificity of this compound, consider the following control experiments:
-
Use a structurally unrelated MPO inhibitor: Comparing the effects of this compound with another known MPO inhibitor can help confirm that the observed phenotype is due to MPO inhibition.
-
Rescue experiment: If possible, transfecting cells with a version of MPO that is resistant to this compound could demonstrate that the inhibitor's effects are target-specific.
-
Measure MPO activity directly: Perform a cell-based MPO activity assay to confirm that this compound is inhibiting its target at the effective concentrations used in your experiments.
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: Most cell lines can tolerate DMSO concentrations up to 0.5%, with some being sensitive to concentrations as low as 0.1%. It is essential to include a vehicle control (cells treated with the same final concentration of DMSO as the highest concentration of this compound) in all experiments to account for any solvent-induced effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no efficacy of this compound | Incorrect concentration: The concentration of the inhibitor may be too low. | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50). |
| Degraded inhibitor: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. | Use a fresh aliquot of the inhibitor. Ensure proper storage at -80°C. | |
| Low MPO expression in the cell line: The target cell line may not express sufficient levels of MPO. | Confirm MPO expression in your cell line using Western blot or qPCR. | |
| High cytotoxicity observed | Inhibitor concentration is too high: High concentrations of the inhibitor may be toxic to the cells. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration and use a concentration well below this for your experiments. |
| Off-target effects: The inhibitor may be affecting other essential cellular pathways at the concentration used. | Lower the concentration of the inhibitor. If cytotoxicity persists at effective concentrations, consider using a different MPO inhibitor. | |
| Precipitation of this compound in cell culture medium | Poor solubility: The inhibitor may have limited solubility in aqueous solutions. | Ensure the final DMSO concentration in the culture medium is as high as is tolerable for your cells (up to 0.5%) to aid solubility.[1] Prepare intermediate dilutions of the stock solution in DMSO before the final dilution in the aqueous medium.[2] Gently warm the medium and vortex when making the final dilution. |
| Inconsistent results between experiments | Variability in cell health and density: Differences in cell passage number, confluency, or overall health can affect the response to the inhibitor. | Use cells within a consistent passage number range. Seed cells at a uniform density for all experiments. Monitor cell health regularly. |
| Inaccurate pipetting of the inhibitor: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | Use calibrated pipettes and prepare sufficient volumes of intermediate dilutions to ensure accuracy. |
Quantitative Data
Table 1: Illustrative Efficacy of Potent MPO Inhibitors
This data is provided as a general reference. The efficacy of this compound should be determined experimentally in your specific cell system.
| Compound | Target | IC50 (Cell-free assay) | Cell-based Potency | Reference |
| Mpo-IN-28 | MPO | 44 nM | IC50 of ~93.1 µM for chlorination activity in human neutrophils. | [3] |
| Mpo-IN-7 | MPO | 4.5 µM | Not reported | [4] |
| AZM198 | MPO | Not reported | Inhibited HOCl production in activated neutrophils. | [5] |
Table 2: General Protocol for Determining the Optimal Concentration of this compound
| Step | Action | Details |
| 1. Cell Seeding | Plate cells in a 96-well plate. | Seed at a density that will ensure cells are in the exponential growth phase at the end of the experiment. |
| 2. Inhibitor Preparation | Prepare serial dilutions of this compound. | Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions in culture medium. Include a vehicle control (DMSO only). |
| 3. Cell Treatment | Add the diluted inhibitor to the cells. | Treat the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours). |
| 4. Cell Viability Assay | Perform a cell viability assay (e.g., MTT). | Follow a standard protocol to assess the effect of the inhibitor on cell viability. |
| 5. Data Analysis | Plot a dose-response curve. | Plot cell viability (%) against the log of the inhibitor concentration and calculate the IC50 value (the concentration that inhibits 50% of the biological response). |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline for determining the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[6]
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7][8]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[3][6]
Protocol 2: Cell-Based Myeloperoxidase Activity Assay
This protocol provides a method to measure the intracellular MPO activity in response to this compound treatment.
Materials:
-
Cells expressing MPO (e.g., neutrophils or differentiated HL-60 cells)
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) for cell stimulation
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with PMA (e.g., 100 ng/mL) to induce MPO release and activity, and incubate for the desired period.
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add 100 µL of TMB substrate solution to each well and incubate at room temperature, protected from light, until a blue color develops.
-
Add 50 µL of stop solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.[6]
Visualizations
Caption: MPO signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Challenges in using Mpo-IN-3 for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mpo-IN-3 in long-term studies.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during long-term experiments with this compound.
In Vitro Studies
Question: I am observing a decrease in the inhibitory effect of this compound in my long-term cell culture experiment. What could be the cause?
Answer:
Several factors could contribute to a diminished effect of this compound over time in cell culture.
-
Compound Instability: this compound, like many small molecules, may have limited stability in aqueous culture media at 37°C. Vendor information suggests that while stock solutions in DMSO are stable for extended periods at low temperatures, the stability in working solutions at physiological temperatures may be reduced.[1] It is recommended to use freshly prepared solutions and minimize long-term storage of working dilutions.[2]
-
Infrequent Media Changes: If the media is not replaced frequently, the concentration of active this compound may decrease due to degradation or metabolism by the cells. For long-term experiments, it is advisable to replace the media containing this compound every 24-48 hours to maintain a consistent effective concentration.
-
Cellular Metabolism: Cells, particularly those with high metabolic activity, may metabolize this compound over time, reducing its intracellular concentration and inhibitory effect.
-
Binding to Serum Proteins: If your culture medium contains a high percentage of serum, this compound may bind to serum proteins, reducing its free concentration and availability to inhibit intracellular MPO.
Troubleshooting Steps:
-
Assess Compound Stability: To determine the stability of this compound in your specific culture medium, you can incubate the compound in the medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours) and then measure its concentration using a suitable analytical method like HPLC-MS.
-
Optimize Media Change Frequency: Increase the frequency of media changes with fresh this compound to see if this restores the inhibitory effect.
-
Reduce Serum Concentration: If experimentally feasible, try reducing the serum percentage in your culture medium or using a serum-free medium to increase the bioavailability of this compound.
-
Include Positive Controls: In each experiment, include a positive control for MPO inhibition with a well-characterized, stable MPO inhibitor to ensure that the assay itself is performing as expected.
Question: I am observing cytotoxicity in my cell cultures with long-term this compound treatment, even at concentrations that are not acutely toxic. What should I do?
Answer:
Long-term exposure to a small molecule inhibitor can lead to cumulative toxicity that is not apparent in short-term assays.
-
Metabolite Toxicity: The metabolites of this compound produced by the cells could be more toxic than the parent compound.
-
Cellular Stress: Continuous inhibition of a key enzyme like MPO can disrupt cellular homeostasis and lead to stress responses that eventually result in cell death.
Troubleshooting Steps:
-
Dose-Response and Time-Course Analysis: Perform a detailed dose-response and time-course experiment to identify the lowest effective concentration of this compound and the maximum duration of treatment that does not induce significant cytotoxicity.
-
Cell Viability Assays: Use multiple cell viability assays (e.g., MTT, LDH release, and apoptosis assays like Annexin V staining) to characterize the nature of the cytotoxicity.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) to allow cells to recover, which may mitigate cumulative toxicity while still achieving a significant level of MPO inhibition.
-
Rescue Experiments: If a specific off-target is suspected, attempt a rescue experiment by adding a downstream product of the off-target pathway to see if it alleviates the toxicity.
In Vivo Studies
Question: I am having difficulty achieving consistent in vivo efficacy with this compound in my long-term animal model. What are the potential reasons?
Answer:
Inconsistent in vivo efficacy is a common challenge, particularly with poorly soluble compounds.
-
Poor Bioavailability: this compound is likely to have low aqueous solubility. If not formulated properly, this can lead to poor absorption and low bioavailability after oral or intraperitoneal administration.
-
Rapid Metabolism and Clearance: The compound may be rapidly metabolized by the liver and cleared from circulation, resulting in a short half-life and insufficient target engagement over the long term.
-
Formulation Issues: Precipitation of the compound at the injection site or in the gastrointestinal tract can lead to variable absorption and inconsistent plasma concentrations.
Troubleshooting Steps:
-
Formulation Optimization: For in vivo studies, it is crucial to use an appropriate vehicle to solubilize this compound. Common strategies for poorly soluble compounds include using co-solvents (e.g., DMSO, PEG300, Tween 80) or lipid-based formulations.[3][4] A thorough formulation development process is recommended to ensure the compound remains in solution upon administration.
-
Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine the key parameters of this compound in your animal model, including its half-life, peak plasma concentration (Cmax), and time to reach Cmax (Tmax). This information is essential for designing an effective dosing regimen.
-
Dose Escalation Studies: Perform a dose-escalation study to establish a dose-response relationship for both efficacy and any potential toxicity.
-
Alternative Routes of Administration: If oral or IP administration proves to be problematic, consider alternative routes such as subcutaneous or intravenous administration, which may provide more consistent exposure.
Question: I am observing unexpected toxicity in my animals during a long-term study with this compound. How should I investigate this?
Answer:
Unexpected in vivo toxicity requires a systematic investigation.
-
On-Target Toxicity: While MPO inhibition is the intended effect, long-term suppression of MPO activity could potentially compromise the animal's immune response, making them more susceptible to infections.
-
Off-Target Toxicity: As with in vitro studies, off-target effects of this compound could lead to toxicity in various organs.
-
Vehicle-Related Toxicity: The vehicle used to formulate this compound could also contribute to the observed toxicity.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives the vehicle alone to distinguish between compound-related and vehicle-related toxicity.
-
Clinical Monitoring: Closely monitor the animals for any clinical signs of toxicity, such as weight loss, changes in behavior, or signs of infection.
-
Histopathology: At the end of the study, perform a comprehensive histopathological analysis of major organs to identify any signs of tissue damage.
-
Blood Chemistry and Hematology: Collect blood samples at various time points to analyze for markers of liver and kidney function, as well as changes in blood cell counts.
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is described as a potent inhibitor of myeloperoxidase (MPO).[1] However, detailed information regarding its mode of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive) is not publicly available. Based on information for other MPO inhibitors in development, it may act as a mechanism-based inactivator.[5]
2. What are the recommended storage and handling conditions for this compound?
-
Solid Form: Store tightly sealed and desiccated at 4°C.[6]
-
Stock Solution (in DMSO): Can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
-
Working Solutions: It is not recommended to store working solutions for long periods. Prepare fresh dilutions from the stock solution for each experiment.[2]
3. What is the solubility of this compound?
This compound is soluble in DMSO. Its solubility in aqueous buffers is likely to be low. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[2]
4. Are there any known off-target effects of this compound?
Specific off-target effects for this compound have not been publicly reported. As with any small molecule inhibitor, the potential for off-target activity exists, especially at higher concentrations. It is advisable to perform counter-screening against a panel of related enzymes or receptors if off-target effects are a concern for your specific application.
5. What are some general considerations for designing a long-term in vivo study with this compound?
-
Animal Model Selection: Choose an animal model that is relevant to the disease being studied and in which MPO plays a significant pathological role.
-
Dose and Route of Administration: The dose and route should be determined based on preliminary pharmacokinetic and dose-finding studies.
-
Monitoring: Regularly monitor animal health, including body weight, food and water intake, and any clinical signs of toxicity.
-
Endpoint Analysis: Clearly define the primary and secondary endpoints for both efficacy and safety. This may include measurements of MPO activity in tissues, biomarkers of disease progression, and histopathological analysis.
III. Data Presentation
Table 1: Physicochemical and Storage Properties of this compound
| Property | Value | Reference |
| CAS Number | 1435469-45-6 | [6] |
| Molecular Formula | C₁₆H₂₂ClN₃O₃S | [6] |
| Molecular Weight | 371.88 g/mol | [6] |
| Appearance | Solid | [6] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Solid) | Tightly sealed and desiccated at 4°C | [6] |
| Storage (Stock in DMSO) | -80°C for 6 months; -20°C for 1 month | [1] |
Table 2: Comparison of MPO Inhibitors (Illustrative Data)
| Inhibitor | IC₅₀ (Human MPO) | Mechanism | Status |
| This compound | Potent (exact value not public) | Not specified | Research Compound |
| AZM198 | Sub-micromolar | Suicide inhibitor | Preclinical/Clinical |
| PF-1355 | IC₅₀ = 1.65 µM (taurine chloramine formation) | Not specified | Preclinical |
| 4-Aminobenzoic acid hydrazide (4-ABAH) | Micromolar range | Mechanism-based inactivator | Research Tool |
Note: This table provides illustrative data for comparison. The specific IC₅₀ for this compound is not publicly available.
IV. Experimental Protocols
Protocol 1: Long-Term In Vitro Cell Culture with this compound
This protocol provides a general guideline for treating adherent cells with this compound for an extended period.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Adherent cells of interest
-
Sterile cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells at an appropriate density in culture plates or flasks to ensure they do not become over-confluent during the course of the experiment. Allow the cells to adhere and recover for 24 hours.
-
Preparation of Working Solution: On the day of treatment, thaw the this compound stock solution. Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete culture medium. Ensure the final DMSO concentration is ≤0.1%. Prepare a vehicle control medium with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the freshly prepared medium containing this compound or the vehicle control to the respective wells or flasks.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).
-
Media Replacement: For long-term studies, it is recommended to replace the medium with freshly prepared this compound or vehicle control medium every 24-48 hours to maintain a consistent compound concentration.
-
Monitoring: Regularly monitor the cells for morphological changes, confluency, and any signs of cytotoxicity.
-
Endpoint Analysis: At the desired time points, harvest the cells or supernatant for your downstream analysis (e.g., cell viability assay, MPO activity assay, protein or gene expression analysis).
Protocol 2: General Procedure for In Vivo Dosing in a Murine Model
This protocol provides a general framework for oral gavage administration of a poorly soluble compound like this compound in mice. Note: This is a general guideline and must be adapted and optimized for your specific compound and animal model in consultation with your institution's animal care and use committee.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a solution containing DMSO, PEG300, and Tween 80)
-
Oral gavage needles
-
Syringes
-
Balance and weighing paper
-
Mortar and pestle (if starting with solid)
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose, dosing volume, and number of animals.
-
If using a suspension, carefully weigh the this compound powder and triturate it with a small amount of the vehicle to form a smooth paste. Gradually add the remaining vehicle while mixing to achieve a uniform suspension.
-
If using a solution, dissolve the this compound in the appropriate solvent system. For example, a common vehicle for poorly soluble compounds is 10% DMSO, 40% PEG300, and 50% water. The components should be added sequentially, ensuring complete dissolution at each step.
-
-
Dosing:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the this compound formulation into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation into the stomach.
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
After dosing, monitor the animals for any immediate adverse reactions.
-
Continue to monitor the animals throughout the study for clinical signs of toxicity.
-
-
Dosing Schedule:
-
The frequency of dosing (e.g., once daily, twice daily) should be determined based on the pharmacokinetic profile of this compound.
-
V. Mandatory Visualization
References
- 1. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
Technical Support Center: Mpo-IN-3 and Myeloperoxidase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Mpo-IN-3, a representative small molecule inhibitor of myeloperoxidase (MPO). The information provided is also broadly applicable to other novel MPO inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is designed as an inhibitor of myeloperoxidase (MPO), a heme-containing peroxidase found in neutrophils.[1] MPO catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions, a key component of the innate immune response.[1][2] However, excessive MPO activity is implicated in various inflammatory diseases.[3][4] this compound likely functions by binding to the active site of the MPO enzyme, preventing it from converting its substrates and producing inflammatory oxidants.[4]
Q2: Which assays are suitable for screening this compound and other MPO inhibitors?
There are two main types of assays used to measure MPO activity and screen for inhibitors:
-
Chlorination Assays: These assays are more specific to MPO and measure the production of hypochlorous acid. A common fluorogenic substrate is 2-[6-(4-aminophenoxy)-3-oxo-3H-xanthen-9-yl]-benzoic acid (APF), which becomes fluorescent upon reacting with HOCl.[5]
-
Peroxidation Assays: These assays measure the general peroxidase activity of MPO. Common substrates include 10-acetyl-3,7-dihydroxyphenoxazine (ADHP or Amplex Red), which is oxidized to the highly fluorescent resorufin.[3][5][6]
Several commercial kits are available that provide reagents and protocols for both types of assays.[5][7]
Q3: My this compound is dissolved in DMSO. Can this interfere with my assay?
Yes, solvents such as DMSO, ethanol, and methanol can significantly interfere with MPO assays.[5] It is crucial to keep the final solvent concentration in the assay as low as possible and consistent across all wells, including controls. We recommend preparing a high-concentration stock of this compound in a suitable solvent and then performing serial dilutions in the assay buffer to minimize the final solvent percentage.[5] Always include a vehicle control (assay buffer with the same final concentration of solvent) to assess the impact of the solvent on the assay signal.
Troubleshooting Guide
Issue 1: High background signal or false positives
| Possible Cause | Troubleshooting Step |
| Autofluorescence of this compound: The inhibitor itself may be fluorescent at the excitation and emission wavelengths of the assay. | 1. Run a control plate with this compound in assay buffer without MPO enzyme or its substrates. 2. Measure the fluorescence at the assay's excitation/emission wavelengths. 3. If a significant signal is detected, consider using a different assay with alternative fluorophores or a colorimetric assay. |
| Presence of other peroxidases in the sample: Biological samples (e.g., cell lysates, tissue homogenates) can contain other peroxidases like hemoglobin that can generate a non-specific signal.[8] | 1. Use a specific MPO inhibitor (often provided in commercial kits) to treat a parallel set of samples.[7] The difference in signal between the untreated and inhibitor-treated samples represents the MPO-specific activity. 2. Consider using an MPO-specific capture antibody to isolate MPO from the sample before measuring its activity.[8] |
| Contamination of reagents or buffers: Reagents may be contaminated with fluorescent substances or other enzymes. | 1. Run a "no-enzyme" control (all reagents except MPO) and a "no-substrate" control (all reagents except the fluorogenic substrate) to identify the source of the background signal. 2. Use fresh, high-purity reagents and sterile, nuclease-free water to prepare buffers. |
Issue 2: Inconsistent or non-reproducible results
| Possible Cause | Troubleshooting Step |
| Variability in pipetting: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, can lead to significant well-to-well variation. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare master mixes of reagents to be added to all wells to minimize pipetting errors. 3. Run replicates (triplicates are recommended) for all samples and controls.[5] |
| Assay plate issues: Inconsistent well volumes or bubbles in the wells can affect the optical path length and lead to variable readings. | 1. Ensure all wells have the same final volume. 2. Visually inspect the plate for bubbles before reading and remove them if present. 3. Use black, flat-bottom plates for fluorescence assays to minimize well-to-well crosstalk and background. |
| Instability of reagents: The fluorogenic substrate or H₂O₂ may be unstable, leading to a drifting signal over time. | 1. Prepare fresh working solutions of substrates and H₂O₂ just before use.[7] 2. Protect fluorogenic substrates from light. 3. Equilibrate all reagents to room temperature before starting the assay.[5] |
Issue 3: Lower than expected MPO inhibition by this compound
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the enzyme. | 1. Perform a dose-response experiment with a wide range of this compound concentrations to determine its IC50 value. 2. Verify the concentration of the this compound stock solution. |
| Degradation of this compound: The inhibitor may have degraded due to improper storage or handling. | 1. Store the this compound stock solution as recommended by the manufacturer (typically at -20°C or -80°C). 2. Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes for single use. |
| Presence of interfering substances: Components in the biological sample may bind to or degrade this compound, reducing its effective concentration. | 1. Consider purifying the sample to remove potential interfering substances. 2. Test the inhibitor in a purified MPO enzyme system to confirm its activity before moving to more complex biological samples. |
Quantitative Data Summary
The following tables provide useful quantitative data for planning and troubleshooting your MPO inhibitor screening assays.
Table 1: Common Fluorogenic Substrates for MPO Assays
| Substrate | Assay Type | Excitation (nm) | Emission (nm) | Notes |
| APF | Chlorination | 480-490 | 515-520 | Specific for hypochlorite.[5] |
| ADHP (Amplex Red) | Peroxidation | 530-540 | 585-595 | Can be oxidized by other peroxidases.[3][5] |
Table 2: IC50 Values of Common MPO Inhibitors
| Inhibitor | Chemical Class | IC50 (µM) | Assay Conditions |
| 4-Aminobenzoic acid hydrazide (ABAH) | Benzoic acid hydrazide | Varies | Used as a specific MPO inhibitor.[9][10] |
| PF-06282999 | 2-thioxo-dihydropyrimidine | Varies | Selective small molecule MPO inactivator.[11] |
| 2-thioxanthine derivatives | Thioxanthine | Varies | Mechanism-based inhibitors.[6] |
Experimental Protocols
A generalized protocol for an MPO peroxidation inhibition assay using a fluorogenic substrate like ADHP is provided below. For specific details, always refer to the manufacturer's instructions for your assay kit.
Materials:
-
MPO enzyme
-
This compound or other test inhibitors
-
ADHP (or other suitable fluorogenic substrate)
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute MPO enzyme to the desired concentration in cold assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a dilution series in assay buffer.
-
Prepare working solutions of ADHP and H₂O₂ in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add a fixed volume of MPO enzyme and varying concentrations of this compound.
-
100% Activity Control: Add MPO enzyme and an equivalent volume of assay buffer (with the same final solvent concentration as the test wells).
-
Background Control: Add assay buffer only (no enzyme).
-
-
Initiate the Reaction:
-
Add the H₂O₂ and ADHP working solutions to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 535 nm Ex / 587 nm Em for ADHP) in a kinetic mode for a set period (e.g., 10-30 minutes).[7]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction (change in fluorescence over time) for each well.
-
Calculate the percent inhibition for each concentration of this compound relative to the 100% activity control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Visualizations
References
- 1. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 2. Neutrophil myeloperoxidase and its substrates: formation of specific markers and reactive compounds during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. abcam.com [abcam.com]
- 6. Environment-sensitive turn-on fluorescent probe enables live cell imaging of myeloperoxidase activity during NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent probes for monitoring myeloperoxidase-derived hypochlorous acid: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reducing myeloperoxidase activity decreases inflammation and increases cellular protection in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Myeloperoxidase Inhibitors: Mpo-IN-3 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Myeloperoxidase (MPO) has emerged as a critical therapeutic target in a range of inflammatory diseases, including cardiovascular conditions, neurodegenerative disorders, and inflammatory bowel disease. This guide provides an objective comparison of Mpo-IN-3 and other notable MPO inhibitors, focusing on their performance backed by experimental data to aid researchers in their selection of appropriate tools for preclinical and clinical investigation.
Introduction to Myeloperoxidase (MPO)
Myeloperoxidase is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. Upon activation of these immune cells at sites of inflammation, MPO is released into the extracellular space. In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO catalyzes the formation of hypochlorous acid (HOCl), a potent oxidizing and microbicidal agent. While essential for host defense, excessive MPO activity and HOCl production can lead to oxidative damage to host tissues, contributing to the pathology of numerous inflammatory diseases.[1][2][3][4] This has spurred the development of MPO inhibitors as a promising therapeutic strategy.[5]
Overview of MPO Inhibitors
This guide focuses on a comparison of the following MPO inhibitors:
-
This compound: A potent MPO inhibitor identified from patent literature (WO2013068875A1, example 191), available as a research chemical.[6][7]
-
AZD4831 (Mitiperstat): An oral, irreversible MPO inhibitor developed by AstraZeneca, which has been investigated in clinical trials for heart failure.[3][8][9]
-
PF-06282999: A highly selective, mechanism-based irreversible MPO inhibitor developed by Pfizer for cardiovascular diseases.[5][10]
-
AZD3241 (Verdiperstat): An irreversible MPO inhibitor that has been studied in neurodegenerative diseases and colitis.[11][12]
Comparative Performance Data
The following tables summarize the available quantitative data for the selected MPO inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various publications.
Table 1: In Vitro Potency and Selectivity of MPO Inhibitors
| Inhibitor | Target | IC50 | Selectivity vs. TPO | Selectivity vs. EPO | Mechanism of Action | Reference(s) |
| This compound | MPO | Data not publicly available | Data not publicly available | Data not publicly available | Potent Inhibitor | [6][7] |
| AZD4831 | MPO | 1.5 nM | >460-fold (TPO IC50 = 0.69 µM) | ~50-fold | Irreversible | [2][3][13] |
| PF-06282999 | MPO | 1.9 µM (human whole blood) | High | Data not publicly available | Irreversible, Mechanism-based | [5][10] |
| AZD3241 | MPO | 1.2 µM (in vitro luminol assay) | Selective | Data not publicly available | Irreversible | [11][12] |
TPO: Thyroid Peroxidase; EPO: Eosinophil Peroxidase
Table 2: Summary of In Vivo Efficacy in Preclinical Models
| Inhibitor | Disease Model | Species | Key Findings | Reference(s) |
| AZD4831 | Heart Failure | Preclinical Models | Reduced inflammation and fibrosis, improved microvascular function. | [9] |
| PF-06282999 | Atherosclerosis (Ldlr-/- mice) | Mouse | Reduced necrotic core area and increased collagen content in atherosclerotic plaques, suggesting plaque stabilization. No significant change in overall lesion area. | [14] |
| AZD3241 | DSS-Induced Colitis | Mouse | Attenuated body weight loss, improved clinical score, and reduced MPO-mediated oxidative damage. | [12] |
| AZM198 (a 2-thioxanthine similar to AZD3241) | Atherosclerosis (Apoe-/- mice) | Mouse | Improved endothelial function and stabilized pre-existing unstable plaques. | [15][16] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches related to MPO inhibition, the following diagrams are provided in Graphviz DOT language.
MPO Catalytic Cycle and Inhibition
This diagram illustrates the two main catalytic cycles of MPO (halogenation and peroxidation) and the point of action for irreversible inhibitors.
Caption: The catalytic cycles of MPO and the mechanism of irreversible inhibition.
MPO-Mediated Inflammatory Pathway
This diagram outlines the role of MPO in driving inflammatory responses and tissue damage.
Caption: Simplified pathway of MPO's role in inflammation and tissue damage.
General Experimental Workflow for MPO Inhibitor Evaluation
This diagram provides a generic workflow for the preclinical evaluation of MPO inhibitors.
Caption: A general workflow for the preclinical development of MPO inhibitors.
Detailed Experimental Protocols
In Vitro MPO Inhibition Assay (Luminol-Based Chemiluminescence)
This assay measures the ability of a compound to inhibit MPO-catalyzed oxidation of luminol, which produces a chemiluminescent signal.
Materials:
-
Human MPO enzyme (commercially available)
-
Luminol
-
Hydrogen peroxide (H₂O₂)
-
Sodium chloride (NaCl)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well white opaque microplate
-
Luminometer
Protocol:
-
Prepare a stock solution of luminol and H₂O₂ in the assay buffer.
-
Serially dilute the test compounds to the desired concentrations.
-
In a 96-well plate, add the MPO enzyme solution.
-
Add the test compound dilutions to the wells containing MPO and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution containing luminol, H₂O₂, and NaCl.
-
Immediately measure the chemiluminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[12]
In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is widely used to study inflammatory bowel disease and to evaluate the efficacy of anti-inflammatory compounds.
Materials:
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)
-
C57BL/6 mice (or other appropriate strain)
-
Test compound formulation for oral administration (e.g., in peanut butter or by gavage)
-
Equipment for monitoring body weight, stool consistency, and rectal bleeding (Disease Activity Index - DAI)
-
Materials for colon tissue collection and histological analysis (formalin, paraffin, H&E stain)
-
Reagents for MPO activity assay from colon tissue homogenates
Protocol:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Induce acute colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[1][17][18]
-
Administer the MPO inhibitor or vehicle control daily, starting from the first day of DSS administration (prophylactic) or after a few days of DSS treatment (therapeutic).[12]
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the treatment period, euthanize the mice and collect the colons.
-
Measure the colon length (colitis is often associated with colon shortening).
-
Fix a portion of the colon in formalin for histological analysis to assess tissue damage, inflammatory cell infiltration, and crypt architecture.
-
Homogenize another portion of the colon to measure MPO activity, as a marker of neutrophil infiltration and inflammation.[19]
In Vivo Model: LDLR Knockout (Ldlr-/-) Mouse Model of Atherosclerosis
This is a widely used model to study hypercholesterolemia and the development of atherosclerotic plaques.
Materials:
-
Ldlr-/- mice (on a C57BL/6 background)
-
Western-type high-fat diet (HFD)
-
Test compound formulation for administration (e.g., mixed in the diet or by oral gavage)
-
Equipment for blood collection and lipid profile analysis (cholesterol, triglycerides)
-
Materials for aorta collection, en face analysis (Oil Red O staining), and aortic root histology (H&E, Masson's trichrome staining)
Protocol:
-
Wean Ldlr-/- mice and place them on a Western-type high-fat diet at 6-8 weeks of age to induce hypercholesterolemia and atherosclerosis.[20][21][22]
-
Administer the MPO inhibitor or vehicle control for a specified period (e.g., 12-16 weeks).
-
Periodically collect blood samples to monitor plasma lipid levels.
-
At the end of the study, euthanize the mice and perfuse the vascular system.
-
Excise the aorta and perform en face analysis by staining with Oil Red O to quantify the total atherosclerotic lesion area.
-
Embed the aortic root in OCT medium for cryosectioning.
-
Stain serial sections of the aortic root with H&E to assess lesion morphology and necrotic core size, and with Masson's trichrome to quantify collagen content (fibrous cap thickness).[14]
Conclusion
The development of potent and selective MPO inhibitors represents a promising therapeutic avenue for a variety of inflammatory diseases. While compounds like AZD4831, PF-06282999, and AZD3241 have demonstrated efficacy in preclinical and/or clinical settings, a thorough understanding of their comparative pharmacology is crucial for advancing this field. This compound is a potent inhibitor available for research purposes, though public data on its specific activity and selectivity are currently limited. This guide provides a foundational comparison to aid researchers in selecting and evaluating MPO inhibitors for their specific research needs. Further head-to-head studies under standardized conditions will be invaluable for a more definitive comparison of these and other emerging MPO inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Identification and diagnostic significance of MPO, PRTN3, and CTNND1 as biomarkers in acute hematogenous osteomyelitis in children: a comprehensive analysis using machine learning algorithms [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myeloperoxidase Inhibition in Heart Failure With Preserved or Mildly Reduced Ejection Fraction: SATELLITE Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 10. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Synthetic Myeloperoxidase Inhibitor AZD3241 Ameliorates Dextran Sodium Sulfate Stimulated Experimental Colitis [frontiersin.org]
- 12. The Synthetic Myeloperoxidase Inhibitor AZD3241 Ameliorates Dextran Sodium Sulfate Stimulated Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Therapeutic inhibition of MPO stabilizes pre-existing high risk atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4.3. DSS-Induced Colitis Mouse Model [bio-protocol.org]
- 18. socmucimm.org [socmucimm.org]
- 19. mdpi.com [mdpi.com]
- 20. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Somatic editing of Ldlr with AAV-CRISPR is an efficient tool for atherosclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
Potency Under the Microscope: A Comparative Analysis of Myeloperoxidase Inhibitors
For Immediate Release
This guide provides a comparative analysis of the potency of several key myeloperoxidase (MPO) inhibitors, including Mpo-IN-28, PF-06282999, and Verdiperstat (AZD3241). While direct, publicly available IC50 data for Mpo-IN-3 remains elusive, this document serves as a valuable resource for researchers, scientists, and drug development professionals by contextualizing the potency of well-characterized MPO inhibitors. Myeloperoxidase is a critical enzyme in the inflammatory response, and its inhibition is a promising therapeutic strategy for a range of diseases, including cardiovascular and neurodegenerative conditions.
Comparative Potency of MPO Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several MPO inhibitors. A lower IC50 value indicates a higher potency.
| Compound | Target | IC50 Value | Assay Type |
| Mpo-IN-28 | Myeloperoxidase (MPO) | 44 nM[1] | Cell-free assay |
| PF-06282999 | Myeloperoxidase (MPO) | 1.9 µM[2][3] | Human Whole Blood Assay |
| Verdiperstat (AZD3241) | Myeloperoxidase (MPO) | 630 nM | Not specified |
| Verdiperstat (AZD3241) | Myeloperoxidase (MPO) | 1.2 µM[4] | In vitro Luminol Oxidation Assay |
Understanding the Myeloperoxidase Signaling Pathway
Myeloperoxidase is a heme-containing enzyme primarily found in neutrophils. During inflammation, neutrophils are recruited to the site of injury or infection. Upon activation, they release MPO, which catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). HOCl is a potent oxidizing and microbicidal agent that plays a role in pathogen clearance but can also cause significant damage to host tissues when produced in excess. MPO inhibitors aim to modulate this pathway to reduce inflammation-mediated tissue damage.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of potency data. Below are summaries of the experimental protocols used to determine the IC50 values presented.
Mpo-IN-28: Cell-Free MPO Inhibition Assay
The IC50 value for Mpo-IN-28 was determined using a cell-free enzymatic assay. This type of assay isolates the enzyme and the inhibitor from the complexities of a cellular environment, providing a direct measure of the inhibitor's effect on the enzyme's activity.
Workflow for a Typical Cell-Free MPO Inhibition Assay:
References
Validating the Specificity of Mpo-IN-3 for Myeloperoxidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of the myeloperoxidase (MPO) inhibitor, Mpo-IN-3. Due to the limited publicly available data on this compound, this document establishes a comparative analysis with well-characterized MPO inhibitors to offer a robust methodology for its evaluation. The provided experimental data for alternative compounds serves as a benchmark for assessing the potency and selectivity of this compound.
Comparative Analysis of MPO Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound's alternatives against myeloperoxidase and other related peroxidases, providing a clear comparison of their specificity.
| Inhibitor | MPO IC50 | TPO IC50 | LPO IC50 | Selectivity (MPO vs. TPO) | Selectivity (MPO vs. LPO) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | - | - |
| 4-Aminobenzohydrazide | 0.3 µM | >100 µM | >100 µM | >333-fold | >333-fold |
| HX1 | 0.005 µM (5 nM) | 1.59 µM | 6.3 µM | 318-fold | 1260-fold |
| AZD3241 | 0.630 µM (630 nM) | Data not publicly available | Data not publicly available | - | - |
| PF-06282999 | 1.9 µM (in human whole blood) | High selectivity reported | High selectivity reported | High | High |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. Higher selectivity fold indicates a more specific inhibitor.
Experimental Workflow for Inhibitor Specificity Validation
The following diagram outlines a typical workflow for validating the specificity of a novel MPO inhibitor like this compound.
Key Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for key experiments in validating MPO inhibitor specificity.
MPO Chlorination Activity Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the chlorination activity of MPO, a key physiological function.
Materials:
-
Purified human MPO
-
This compound and other test inhibitors
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Hydrogen peroxide (H₂O₂)
-
Taurine
-
5-Thio-2-nitrobenzoic acid (TNB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, taurine, and the MPO enzyme in a 96-well plate.
-
Add serial dilutions of this compound or the control inhibitor to the wells.
-
Initiate the reaction by adding H₂O₂.
-
After a defined incubation period (e.g., 30 minutes at 37°C), stop the reaction.
-
Add TNB to the wells. The amount of remaining TNB is inversely proportional to the MPO activity.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Selectivity Profiling Against Other Peroxidases
To assess specificity, the inhibitory activity of this compound should be tested against other relevant peroxidases, such as thyroid peroxidase (TPO) and lactoperoxidase (LPO).
Materials:
-
Purified TPO and LPO enzymes
-
Substrates specific for TPO and LPO (e.g., Amplex Red)
-
This compound
-
Appropriate assay buffers for each enzyme
-
96-well microplate
-
Microplate reader
Procedure:
-
The assay principle is similar to the MPO activity assay but uses the specific enzyme and its corresponding substrate and buffer conditions.
-
Perform the assay with serial dilutions of this compound to determine the IC50 values for TPO and LPO.
-
Calculate the selectivity index by dividing the IC50 for the off-target enzyme (e.g., TPO) by the IC50 for MPO. A higher selectivity index indicates greater specificity for MPO.
Cellular Assay for MPO Inhibition in Neutrophils
This assay validates the inhibitor's activity in a more physiologically relevant context.
Materials:
-
Isolated human neutrophils
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil activators
-
This compound
-
Assay reagents for MPO activity (as described above)
-
Cell culture medium
Procedure:
-
Isolate neutrophils from fresh human blood.
-
Pre-incubate the isolated neutrophils with various concentrations of this compound.
-
Stimulate the neutrophils with PMA to induce the release of MPO.
-
Measure the MPO activity in the cell supernatant using the chlorination activity assay described above.
-
Determine the IC50 of this compound for inhibiting MPO activity in a cellular environment.
MPO in the Inflammatory Signaling Pathway
Myeloperoxidase plays a critical role in the inflammatory response, particularly in the antimicrobial actions of neutrophils. The following diagram illustrates the central position of MPO in this pathway.
By following the outlined experimental protocols and utilizing the comparative data provided, researchers can rigorously validate the specificity of this compound for myeloperoxidase. This systematic approach is essential for the confident progression of this compound in research and drug development pipelines.
A Researcher's Guide: Selecting the Correct Control for Myeloperoxidase (MPO) Studies—Knockdown vs. Inhibition
In the study of inflammatory and cardiovascular diseases, Myeloperoxidase (MPO) is a critical enzyme and therapeutic target.[1] Researchers employ various techniques to investigate its function, primarily by reducing its presence or blocking its activity. Two common approaches are gene knockdown using small interfering RNA (siRNA) and pharmacological inhibition with small molecules. A frequent point of confusion is the selection of appropriate controls for these distinct experimental designs.
This guide clarifies the roles of these methodologies and their correct controls, specifically addressing the use of MPO inhibitors like Mpo-IN-3 and its analogs in the context of MPO knockdown studies. The central takeaway is that a pharmacological inhibitor is not a negative control for a gene knockdown experiment. This guide provides a direct comparison to ensure robust and accurately interpreted experimental results.
Conceptual Distinction: Gene Knockdown vs. Pharmacological Inhibition
Understanding the fundamental difference between reducing protein expression (knockdown) and blocking protein function (inhibition) is crucial for designing experiments and selecting controls.
-
MPO Gene Knockdown : This method uses tools like siRNA to target and degrade MPO messenger RNA (mRNA). This prevents the synthesis of new MPO protein, thereby reducing the total amount of the enzyme in the cell. The effect is observed over hours to days as existing protein is naturally degraded.
-
MPO Pharmacological Inhibition : This method uses a small molecule inhibitor, such as a compound from the Mpo-IN- series, that binds directly to the MPO enzyme.[2] This binding event blocks the enzyme's active site, preventing it from catalyzing its reaction (e.g., converting hydrogen peroxide to hypochlorous acid) without changing the total amount of MPO protein present.[2] The effect is typically rapid, occurring within minutes to hours.
Guide to MPO Knockdown Studies
The goal of a knockdown experiment is to attribute a change in phenotype to the reduced expression of a specific gene. Therefore, the controls are designed to ensure the observed effects are due to the absence of the target gene product and not the experimental procedure itself.
The Correct Negative Control: Non-Targeting siRNA
For an MPO knockdown experiment, This compound is not the correct negative control . The appropriate control is a non-targeting siRNA (often called a control siRNA or scrambled siRNA).
-
Purpose : A non-targeting siRNA is a sequence that has been validated to not target any known gene in the model organism.[3] It controls for cellular effects caused by the introduction of a foreign siRNA duplex and the transfection process, distinguishing sequence-specific gene silencing from non-specific cellular stress responses.[3]
Experimental Workflow and Protocol
A typical workflow involves transfecting cells with either an MPO-specific siRNA or a non-targeting control siRNA and then measuring the downstream effects on MPO levels and cellular function.
Generalized Protocol: siRNA Knockdown of MPO in Macrophages
This protocol provides a general framework for knocking down MPO in a macrophage cell line like RAW264.7.[4][5]
-
Cell Culture : One day prior to transfection, seed 2.5 x 10^5 RAW264.7 cells per well in a 12-well plate in antibiotic-free DMEM with 10% FBS. Ensure cells are healthy and 70-80% confluent on the day of transfection.
-
siRNA Preparation : On the day of transfection, dilute MPO-targeting siRNA and a non-targeting control siRNA separately in serum-free media. In parallel, dilute the transfection reagent (e.g., a lipid-based reagent) in serum-free media.
-
Complex Formation : Combine the diluted siRNA solutions with the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection : Add the siRNA-lipid complexes dropwise to the appropriate wells. Gently swirl the plate to ensure even distribution.
-
Incubation : Incubate the cells for 48 to 72 hours at 37°C. The optimal time depends on the half-life of the MPO protein and may require optimization.
-
Validation of Knockdown : After incubation, harvest the cells.
-
mRNA Level : Isolate RNA and perform quantitative RT-PCR (qPCR) to measure MPO mRNA levels relative to a housekeeping gene. Compare MPO siRNA-treated cells to non-targeting control-treated cells.
-
Protein Level : Prepare cell lysates and perform a Western blot to measure MPO protein levels. Use an antibody specific to MPO and a loading control (e.g., β-actin).
-
-
Phenotypic Analysis : Perform functional assays to assess the biological consequences of MPO knockdown (e.g., measure inflammatory response, oxidative stress, etc.).
Guide to MPO Pharmacological Inhibition Studies
These studies aim to determine the effects of blocking the MPO enzyme's catalytic function. Here, this compound and its analogs are the primary experimental tool.
Controls for Pharmacological Inhibition
-
Vehicle Control (Mandatory) : Since inhibitors are typically dissolved in a solvent like DMSO, a vehicle control is essential.[6] This group is treated with the same concentration of the solvent used to deliver the inhibitor to control for any effects of the solvent itself.
-
Inactive Analog (Ideal) : The ideal negative control is an inactive analog —a molecule that is structurally very similar to the active inhibitor but does not bind to or inhibit the target enzyme.[4] This control helps demonstrate that the observed effect is due to the specific inhibition of the target and not some other property of the chemical scaffold (an "off-target" effect). Such analogs are often not commercially available and may need to be synthesized.
Data Presentation: Potency of MPO Inhibitors
The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7] Lower IC50 values indicate higher potency.
| Inhibitor Name | IC50 Value (nM) | Notes |
| MPO-IN-28 | 44 nM | A potent, cell-free assay-derived value for a representative MPO inhibitor.[8] |
| AZD4831 | 1.5 nM | A mechanism-based irreversible inhibitor that has progressed to clinical studies.[9] |
| 4-Aminobenzoic acid hydrazide (ABAH) | 300 nM | A well-characterized, irreversible MPO inhibitor.[1] |
| 4,4′-difluorochalcone | 50 nM | A potent chalcone-based inhibitor.[10] |
Generalized Protocol: In Vitro MPO Peroxidation Assay
This protocol measures the peroxidase activity of MPO and is used to screen for inhibitory compounds.
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., phosphate buffer).
-
Reconstitute purified MPO enzyme to a working concentration (e.g., 250 ng/mL).
-
Prepare a stock solution of the MPO inhibitor (e.g., Mpo-IN-28) and the vehicle control (e.g., DMSO).
-
Prepare the MPO substrate working solution, which includes a fluorogenic substrate (like 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) and hydrogen peroxide (H₂O₂).
-
-
Assay Setup (96-well plate) :
-
Inhibitor Wells : Add the MPO inhibitor at various concentrations to triplicate wells. Add the MPO enzyme solution.
-
100% Activity Wells : Add the vehicle control (DMSO) and the MPO enzyme solution.
-
Background Wells : Add only the assay buffer (no enzyme).
-
-
Reaction Initiation : Add the MPO substrate working solution to all wells to start the reaction.
-
Incubation : Cover the plate and incubate on a shaker for 5-10 minutes at room temperature.
-
Measurement : Read the fluorescence on a plate reader at the appropriate wavelengths (e.g., Ex/Em = 530/590 nm for the product resorufin).
-
Data Analysis :
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity (vehicle control) wells.
-
Plot percent inhibition vs. inhibitor concentration and fit the curve to determine the IC50 value.
-
Summary and Key Recommendations
| Feature | MPO Gene Knockdown (siRNA) | MPO Pharmacological Inhibition |
| Target | MPO mRNA | MPO Protein (Enzymatic Activity) |
| Mechanism | Prevents protein synthesis | Blocks active site function |
| Timescale | Slow onset (24-72 hours) | Rapid onset (minutes to hours) |
| Primary Question | What is the function of the MPO protein (including non-enzymatic roles)? | What is the function of MPO enzymatic activity? |
| Correct Negative Control | Non-Targeting siRNA | Vehicle Control (e.g., DMSO) or an Inactive Analog |
| Incorrect Control | Using an MPO inhibitor | Using a non-targeting siRNA |
Below is a simplified diagram of an MPO-driven inflammatory pathway, illustrating the distinct points of intervention for each method.
References
- 1. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 3. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Proposition of Binding Pockets and Bioactive Poses for GSK-3β Allosteric Modulators Addressed to Neurodegenerative Diseases [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Therapeutic Myeloperoxidase Inhibition Attenuates Neutrophil Activation, ANCA-Mediated Endothelial Damage, and Crescentic GN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Myeloperoxidase (MPO) Inhibitors and Other Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a novel class of anti-inflammatory agents, Myeloperoxidase (MPO) inhibitors, against established anti-inflammatory drugs, Celecoxib (a COX-2 inhibitor) and Dexamethasone (a corticosteroid). This document summarizes their mechanisms of action, presents supporting experimental data from preclinical models, and provides detailed experimental protocols for key assays.
Introduction to Anti-inflammatory Mechanisms
Inflammation is a complex biological response to harmful stimuli. While essential for host defense, dysregulated inflammation contributes to a wide range of pathologies. Pharmacological intervention aims to modulate specific pathways in the inflammatory cascade. This guide focuses on three distinct mechanisms:
-
Myeloperoxidase (MPO) Inhibition: MPO is a heme-containing enzyme, predominantly found in neutrophils, that plays a crucial role in oxidative stress and inflammation.[1] It catalyzes the formation of hypochlorous acid (HOCl), a potent oxidizing agent that contributes to tissue damage in inflammatory conditions.[2] MPO inhibitors represent a targeted approach to reduce this damaging oxidative burst.
-
Cyclooxygenase-2 (COX-2) Inhibition: Celecoxib is a selective COX-2 inhibitor. The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3] By selectively inhibiting COX-2, celecoxib reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]
-
Glucocorticoid Receptor (GR) Agonism: Dexamethasone is a potent synthetic glucocorticoid. It exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus to upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory cytokines and chemokines.[4]
Comparative In Vitro Activity
The in vitro potency of these compounds is a key indicator of their direct inhibitory activity against their respective targets.
| Compound | Target | Assay | IC50 / Ki | Reference |
| Verdiperstat (AZD3241) | Myeloperoxidase (MPO) | Cell-free MPO activity assay | IC50: 630 nM | [5] |
| PF-06282999 | Myeloperoxidase (MPO) | Human whole blood assay | IC50: 1.9 µM | [3][6] |
| Cell-free MPO activity assay | EC50 in plasma: 3.8 µM | [3] | ||
| Celecoxib | Cyclooxygenase-2 (COX-2) | In vitro COX inhibition assay | IC50: 0.056 µmol/L | [7] |
| Dexamethasone | Glucocorticoid Receptor (GR) | Radioligand binding assay | Kd: ~1.2 nM | [8] |
Comparative In Vivo Efficacy
Preclinical animal models of inflammation are crucial for evaluating the therapeutic potential of anti-inflammatory agents. This section compares the efficacy of MPO inhibitors, Celecoxib, and Dexamethasone in two standard models: carrageenan-induced paw edema (an acute inflammation model) and collagen-induced arthritis (a chronic autoimmune inflammation model).
Carrageenan-Induced Paw Edema
This model assesses the ability of a compound to reduce acute inflammation and edema.
| Compound | Species | Dose | Route of Administration | % Inhibition of Paw Edema | Time Point | Reference |
| Pimaradienoic Acid (MPO activity inhibitor) | Mice | 10 mg/kg | p.o. | ~64% | 3 hours | [9] |
| Celecoxib | Rats | 30 mg/kg | p.o. | Significant reduction | 6 hours | [10] |
| Celecoxib | Rats | 1, 10, 30 mg/kg | i.p. | Dose-dependent reduction | 4 hours | [11] |
| Dexamethasone | Rats | 1 mg/kg | s.c. | 86.5% | 3 hours | [12] |
| Dexamethasone | Rats | 10 mg/kg | i.p. | Significant reduction | 3 and 4 hours | [13] |
Collagen-Induced Arthritis (CIA)
The CIA model mimics many aspects of human rheumatoid arthritis, providing a platform to evaluate efficacy in a chronic inflammatory setting.
| Compound | Species | Dose | Route of Administration | Key Findings | Reference |
| Dexamethasone | Rats | 1 mg/kg | i.p. | Attenuated arthritis intensity, reduced paw swelling and arthritis scores. | [14] |
| Dexamethasone | Rats | 1 mg/kg | i.p. | Significantly inhibited the decrease in cartilage area, thickness, and cell number. | [15] |
| Dexamethasone | Mice | 0.3 mg/kg | p.o. | Reduced clinical score and paw inflammation by 50-75%. | [16] |
| Celecoxib | Rats | 10 mg/kg/day | Not specified | Reduced inflammation and bone loss. | [17] |
| Celecoxib | Not specified | Not specified | Not specified | Similar efficacy to conventional NSAIDs in improving signs and symptoms. | [18] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by each class of anti-inflammatory agent.
Experimental Protocols
Myeloperoxidase (MPO) Inhibition Assay (In Vitro)
This protocol is a general guideline for determining the in vitro inhibitory activity of a compound against MPO.
Materials:
-
Human Myeloperoxidase (MPO) enzyme
-
Hydrogen peroxide (H₂O₂)
-
Taurine
-
5-Thio-2-nitrobenzoic acid (TNB)
-
Test compound (e.g., PF-06282999)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound at various concentrations.
-
Add a solution of MPO enzyme to each well.
-
Initiate the reaction by adding a substrate solution containing H₂O₂ and taurine.
-
The MPO-catalyzed oxidation of Cl⁻ to HOCl leads to the formation of taurine chloramine.
-
The amount of taurine chloramine is quantified by its reaction with TNB, which can be measured spectrophotometrically.
-
The percentage of MPO inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Carrageenan-Induced Paw Edema in Rats (In Vivo)
This protocol outlines a standard procedure for inducing and measuring acute inflammation in a rodent model.[11]
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
Carrageenan (1% w/v in saline)
-
Test compound (e.g., Celecoxib, Dexamethasone, or MPO inhibitor)
-
Vehicle control
-
Plethysmometer or digital calipers
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compound or vehicle control at a predetermined time before carrageenan injection (e.g., 30-60 minutes). Administration can be oral (p.o.) or intraperitoneal (i.p.).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated for each treatment group compared to the vehicle control group.
Collagen-Induced Arthritis (CIA) in Rats
This protocol describes the induction of a chronic, autoimmune arthritis model.[14]
Animals:
-
Male Wistar rats
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound (e.g., Dexamethasone, Celecoxib, or MPO inhibitor)
-
Vehicle control
Procedure:
-
Immunization: On day 0, immunize the rats with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.
-
Booster: On day 7 or 21, administer a booster injection of an emulsion of bovine type II collagen and IFA.
-
Disease Onset and Assessment: Arthritis typically develops between days 11 and 14 after the primary immunization. Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness. Arthritis severity can be scored using a standardized scoring system.
-
Treatment: Begin administration of the test compound or vehicle control at the onset of disease or prophylactically.
-
Evaluation: Continue to monitor clinical scores and paw volume throughout the study. At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion, and synovial inflammation.
Conclusion
This comparative guide highlights the distinct and overlapping therapeutic profiles of MPO inhibitors, Celecoxib, and Dexamethasone. MPO inhibitors offer a targeted approach by mitigating neutrophil-driven oxidative damage, a key contributor to inflammatory pathology. Celecoxib provides effective anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins. Dexamethasone remains a potent anti-inflammatory agent with broad effects on gene expression, but its use can be limited by side effects.
The choice of an anti-inflammatory agent will depend on the specific inflammatory condition, the desired therapeutic outcome, and the patient's overall health profile. The preclinical data presented here provide a foundation for further research and clinical development of these important classes of anti-inflammatory drugs. The detailed protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PF-06282999 | Glutathione Peroxidase | TargetMol [targetmol.com]
- 7. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Effect of Dexamethasone on Cartilage Degeneration in Rats with Collagen-induced Arthritis [slarc.org.cn]
- 16. criver.com [criver.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Myeloperoxidase Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of several known myeloperoxidase (MPO) inhibitors. Due to the absence of publicly available scientific literature or product information for a compound specifically named "Mpo-IN-3," this document focuses on well-characterized alternative compounds. The experimental data and protocols presented herein are compiled from peer-reviewed scientific publications to facilitate independent verification and comparison.
Comparative Inhibitory Activity of MPO Inhibitors
Myeloperoxidase is a key enzyme in the innate immune system, catalyzing the formation of potent antimicrobial oxidants. However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, making it a significant target for therapeutic intervention. The inhibitory potency of a compound is commonly expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency.
The following table summarizes the in vitro IC50 values for several MPO inhibitors, providing a snapshot of their relative potencies. It is crucial to note that IC50 values can vary depending on the specific assay conditions, such as substrate concentrations and pH.
| Inhibitor Compound | Class | In Vitro IC50 (µM) | Mechanism of Action |
| 4-Aminobenzoic Acid Hydrazide (ABAH) | Hydrazide | Potent inhibitor* | Mechanism-based irreversible inhibitor. MPO oxidizes ABAH to a radical species, which then leads to the irreversible inactivation of the enzyme.[1][2] |
| AZM198 | 2-Thioxanthine | 3.8 | A mechanism-based "suicide" inhibitor that causes irreversible inactivation of MPO.[3] |
| 4,4'-Difluorochalcone | Chalcone | 0.05 | Reversible inhibition. Chalcones are thought to interact with the active site of MPO, with molecular docking studies suggesting hydrogen bonding with key residues like Gln91 and His95.[4] |
| 4'-Aminochalcone | Chalcone | 0.265 ± 0.036 | Potent inhibitor of MPO's chlorinating activity.[5] |
| 4'-Amino-4-fluorochalcone | Chalcone | 0.250 ± 0.081 | Potent inhibitor of MPO's chlorinating activity.[5] |
| 4'-Amino-4-methylchalcone | Chalcone | 0.250 ± 0.012 | Potent inhibitor of MPO's chlorinating activity.[5] |
| B-thiophenyl chalcone | Chalcone | 0.53 | Inhibitor of MPO's chlorinating activity.[6] |
*While described as a potent inhibitor, a specific IC50 value for ABAH was not consistently reported in the reviewed literature.
Experimental Protocols for MPO Inhibition Assays
To independently verify the inhibitory activity of MPO inhibitors, standardized and reproducible experimental protocols are essential. Below are two common methods for assessing MPO activity: the chlorination activity assay and the peroxidation activity assay.
MPO Chlorination Activity Assay (Taurine-TNB Method)
This assay measures the production of hypochlorous acid (HOCl), a key product of MPO's chlorinating activity. The HOCl generated is trapped by taurine to form the more stable taurine chloramine, which is then quantified.
Materials:
-
Human MPO (purified enzyme)
-
Taurine
-
Hydrogen peroxide (H₂O₂)
-
Sodium chloride (NaCl)
-
Phosphate buffer (pH 7.4)
-
5-thio-2-nitrobenzoic acid (TNB)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human MPO in phosphate buffer.
-
Prepare a solution of taurine and NaCl in phosphate buffer.
-
Prepare a fresh solution of H₂O₂ in water.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a solution of TNB for detection.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
Taurine/NaCl solution
-
Test inhibitor at various concentrations (or vehicle control)
-
Human MPO solution
-
-
Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding the H₂O₂ solution to each well.
-
-
Detection:
-
After a specific incubation time (e.g., 15 minutes), stop the reaction (e.g., by adding catalase).
-
Add the TNB solution to each well. The taurine chloramine will oxidize TNB, causing a color change.
-
Measure the absorbance at a specific wavelength (e.g., 412 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of MPO inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
MPO Peroxidation Activity Assay (Amplex® Red Method)
This fluorometric assay measures the peroxidase activity of MPO using Amplex® Red as a substrate. In the presence of H₂O₂, MPO catalyzes the conversion of the non-fluorescent Amplex® Red to the highly fluorescent resorufin.
Materials:
-
Human MPO (purified enzyme)
-
Amplex® Red reagent
-
Hydrogen peroxide (H₂O₂)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Test inhibitor compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human MPO in reaction buffer.
-
Prepare a working solution of Amplex® Red reagent in reaction buffer.
-
Prepare a fresh solution of H₂O₂ in reaction buffer.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay Reaction:
-
To each well of a 96-well black microplate, add the following in order:
-
Reaction buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
Human MPO solution
-
-
Pre-incubate the mixture for a defined period at a controlled temperature.
-
Initiate the reaction by adding a mixture of Amplex® Red and H₂O₂ to each well.
-
-
Detection:
-
Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of time.
-
-
Data Analysis:
-
Calculate the rate of resorufin formation for each inhibitor concentration.
-
Determine the percentage of MPO inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Visualizing MPO Activity and Inhibition
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: MPO Catalytic Cycles and Points of Inhibition.
Caption: Workflow for MPO Chlorination Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Therapeutic inhibition of MPO stabilizes pre-existing high risk atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mpo-IN-3: Unraveling its Efficacy in the Face of Oxidative Stress
A comparative analysis of the novel myeloperoxidase inhibitor, Mpo-IN-3, against traditional antioxidants in mitigating oxidative damage is currently hampered by the limited public availability of data on this specific compound. While the scientific community has extensively studied the pro-oxidant enzyme myeloperoxidase (MPO) and the general benefits of its inhibition, specific experimental data, and protocols for "this compound" remain elusive in the public domain.
Myeloperoxidase, an enzyme predominantly found in neutrophils, plays a critical role in the immune response by catalyzing the formation of reactive oxygen species (ROS), such as hypochlorous acid, to combat pathogens. However, excessive MPO activity can lead to oxidative stress, a condition implicated in a wide range of inflammatory and cardiovascular diseases. This has spurred the development of MPO inhibitors as a targeted therapeutic strategy.
Antioxidants, in contrast, represent a broader class of molecules that neutralize ROS through various mechanisms. Well-known antioxidants include vitamins C and E, N-acetylcysteine (NAC), and various plant-derived polyphenols. These compounds can directly scavenge free radicals, chelate metal ions that catalyze ROS formation, or upregulate endogenous antioxidant defense systems.
A direct comparison of the efficacy of a specific MPO inhibitor like this compound with that of general antioxidants would require quantitative data from head-to-head experimental studies. Such studies would typically involve cellular or animal models of oxidative stress where markers of MPO activity and oxidative damage are measured in the presence of this compound versus a standard antioxidant.
To facilitate a comprehensive comparison, the following information regarding this compound is essential:
-
Chemical Identity: The chemical structure and properties of this compound are fundamental to understanding its mechanism of action and potential off-target effects.
-
In Vitro Efficacy Data: Quantitative measures of this compound's ability to inhibit MPO activity (e.g., IC50 values) and its impact on cellular models of oxidative stress are needed. This would include measurements of ROS levels, lipid peroxidation, and cell viability.
-
In Vivo Efficacy Data: Data from animal models of diseases where MPO plays a significant role (e.g., atherosclerosis, ischemia-reperfusion injury) would be crucial to assess its therapeutic potential. Key endpoints would include markers of inflammation, tissue damage, and functional outcomes.
-
Experimental Protocols: Detailed methodologies for the experiments that generated the efficacy data are necessary to evaluate the robustness of the findings and to allow for replication and comparison with other studies.
Without access to this specific information for "this compound," a detailed and objective comparison with antioxidants cannot be provided at this time. Researchers and drug development professionals interested in this compound are encouraged to consult internal documentation or await the publication of research detailing its preclinical and clinical evaluation.
The Underlying Science: MPO vs. General Antioxidant Action
To understand the conceptual basis for the comparison, it is important to highlight the distinct mechanisms of MPO inhibitors and general antioxidants.
Myeloperoxidase Signaling Pathway
MPO is a key effector of the innate immune response. Upon neutrophil activation, MPO is released and, in the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), produces hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.
Caption: Myeloperoxidase (MPO) catalytic cycle leading to oxidative stress.
General Antioxidant Workflow
Antioxidants operate through a more generalized mechanism of neutralizing a wide array of ROS.
Caption: General mechanism of action for antioxidants in reducing oxidative stress.
Awaiting further data on this compound will be crucial for the scientific community to accurately assess its potential advantages over existing antioxidant strategies in the fight against inflammatory and oxidative stress-related diseases.
Assessing the Translational Potential of Mpo-IN-3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the myeloperoxidase (MPO) inhibitor Mpo-IN-3 with other notable alternatives. This document summarizes key performance data, details relevant experimental protocols, and visualizes critical pathways and workflows to aid in the assessment of this compound's translational potential.
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] Upon activation of these immune cells, MPO is released and catalyzes the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[3][4] While this process is a crucial component of the innate immune system's defense against pathogens, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory and cardiovascular diseases.[3][4] Consequently, the development of specific MPO inhibitors is an active area of therapeutic research.
This guide focuses on this compound, a potent MPO inhibitor identified in patent WO2013068875A1.[5] To evaluate its potential for clinical translation, its performance characteristics must be compared against other well-characterized MPO inhibitors.
Comparative Performance of MPO Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of alternative MPO inhibitors. This data provides a basis for comparing their potency, selectivity, and activity in cellular assays.
| Inhibitor | Target | IC50 / EC50 | Selectivity (vs. TPO) | Assay Type | Source |
| This compound | MPO | Potent inhibitor (specific IC50 not publicly available) | Not publicly available | Patent disclosure | [5] |
| AZD4831 (Mitiperstat) | MPO | 1.5 nM | >460-fold | Purified enzyme assay | [5][6][7] |
| TPO | 0.69 µM | Purified enzyme assay | [5] | ||
| PF-06282999 | MPO | 1.9 µM | Highly selective | Human whole blood assay | [8][9] |
| MPO | 3.8 µM (EC50 in plasma) | In vivo (cynomolgus monkey) | [8][10] | ||
| Verdiperstat (AZD3241) | MPO | 630 nM | Selective | Not specified | [11] |
| AZD5904 (a 2-Thioxanthine) | MPO | 0.2 µM | Not specified | HOCl production assay | [12] |
| INV-315 related chalcone | MPO | 0.05 µM | Not specified | Purified enzyme assay | [13] |
Note: IC50 values can vary depending on the assay conditions. Data from different sources should be compared with caution.
Key Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of MPO inhibitors. Below are protocols for key in vitro and in vivo experiments.
In Vitro MPO Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available MPO inhibitor screening kits and is suitable for determining the IC50 of a test compound against purified MPO.[14][15]
Materials:
-
Myeloperoxidase (human, purified)
-
MPO Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Hydrogen Peroxide (H₂O₂)
-
Taurine
-
3,3’,5,5’-Tetramethylbenzidine (TMB) substrate solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Test compound (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of human MPO in MPO Assay Buffer.
-
Prepare serial dilutions of the test compound in MPO Assay Buffer.
-
To the wells of a 96-well plate, add the MPO solution, the test compound dilutions (or vehicle control), and taurine solution.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the plate at 25°C for a specified time (e.g., 5-10 minutes).
-
Add the TMB substrate solution and incubate for a further 5-10 minutes, allowing for color development.
-
Stop the reaction by adding the Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Neutrophil Respiratory Burst Assay
This assay measures the production of reactive oxygen species (ROS) by neutrophils, a key function mediated by MPO.[16][17]
Materials:
-
Freshly isolated human or murine neutrophils
-
Assay Buffer (e.g., RPMI 1640 with BSA and CaCl₂)
-
Dihydrorhodamine 123 (DHR 123)
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimulant
-
Test compound
-
Flow cytometer
Procedure:
-
Resuspend isolated neutrophils in Assay Buffer.
-
Pre-incubate the cells with the test compound or vehicle control.
-
Add DHR 123 to the cell suspension and incubate.
-
Stimulate the neutrophils with PMA to induce a respiratory burst.
-
After incubation, lyse red blood cells (if using whole blood).
-
Analyze the fluorescence of the cells using a flow cytometer. The oxidation of DHR 123 to the fluorescent rhodamine 123 is proportional to ROS production.
Neutrophil Extracellular Trap (NET) Formation Assay
This protocol quantifies the formation of NETs, a process in which MPO plays a role.[18][19][20][21]
Materials:
-
Isolated neutrophils
-
Neutrophil culture medium
-
SYTOX Green (a cell-impermeable DNA dye)
-
PMA
-
Test compound
-
96-well plate (black, clear bottom)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed isolated neutrophils in a 96-well plate.
-
Pre-treat the cells with the test compound or vehicle control.
-
Add SYTOX Green to all wells.
-
Stimulate the cells with PMA to induce NETosis.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates the release of extracellular DNA, a hallmark of NETosis. Alternatively, visualize NETs using fluorescence microscopy.
In Vivo Model: Murine Model of Vascular Inflammation
This model is used to assess the efficacy of MPO inhibitors in a disease-relevant context.[1][22][23][24][25]
Materials:
-
ApoE-/- mice (or other suitable strain)
-
High-fat diet
-
Test compound (e.g., this compound) formulated for oral administration
-
Surgical tools for inducing vascular injury (e.g., femoral cuff placement)
-
Equipment for assessing endothelial function (e.g., pressure myography)
-
Reagents for measuring MPO activity in tissue (e.g., hydroethidine for LC-MS/MS detection of 2-chloroethidium)[1][22]
Procedure:
-
Place mice on a high-fat diet to induce atherosclerosis.
-
Surgically induce vascular inflammation, for example, by placing a non-constrictive cuff around the femoral artery.
-
Administer the test compound or vehicle control to the mice daily via oral gavage.
-
After a set treatment period, euthanize the animals and harvest the aortas and femoral arteries.
-
Assess endothelial function ex vivo by measuring acetylcholine-induced vasodilation.
-
Homogenize arterial tissue to measure MPO activity, for instance, by quantifying the conversion of hydroethidine to 2-chloroethidium.[1][22]
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental processes involved in MPO inhibition.
Caption: MPO catalytic cycles and points of inhibition.
Caption: Workflow for in vitro MPO inhibitor screening.
Caption: Evaluating this compound's effect on neutrophil functions.
Discussion and Translational Outlook
The available data indicates that this compound is a potent inhibitor of MPO, though a precise, publicly available IC50 value from peer-reviewed literature is currently lacking. For a thorough assessment of its translational potential, direct head-to-head comparisons with clinical candidates like AZD4831 are necessary.
Key considerations for the translational potential of this compound include:
-
Potency and Selectivity: While described as "potent," the exact IC50 of this compound needs to be determined and compared with other inhibitors. High selectivity against other peroxidases, particularly thyroid peroxidase (TPO), is crucial to minimize off-target effects, such as potential disruption of thyroid hormone synthesis. AZD4831, for instance, demonstrates a high degree of selectivity (>460-fold) for MPO over TPO.[5][6]
-
Mechanism of Action: Understanding whether this compound is a reversible or irreversible inhibitor is important for predicting its pharmacokinetic and pharmacodynamic profile. Irreversible inhibitors, such as AZD4831, may offer a longer duration of action.[5][6]
-
In Vivo Efficacy: The ultimate test of translational potential lies in demonstrating efficacy in relevant animal models of human disease. Studies similar to those conducted for AZM198 in vascular inflammation and atherosclerosis models would be essential to establish the in vivo proof-of-concept for this compound.[24][25]
-
Pharmacokinetics and Safety: A favorable pharmacokinetic profile (oral bioavailability, half-life) and a good safety profile are paramount for any drug candidate.
References
- 1. Detailed protocol to assess in vivo and ex vivo myeloperoxidase activity in mouse models of vascular inflammation and disease using hydroethidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PF-06282999 | Glutathione Peroxidase | TargetMol [targetmol.com]
- 9. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. nwlifescience.com [nwlifescience.com]
- 13. researchgate.net [researchgate.net]
- 14. abcam.com [abcam.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Role of myeloperoxidase in the respiratory burst of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for analysis of mouse neutrophil NETosis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | NETosis in Psoriatic Arthritis: Serum MPO–DNA Complex Level Correlates With Its Disease Activity [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. radalaboratory.com [radalaboratory.com]
- 22. sfrbm.org [sfrbm.org]
- 23. researchgate.net [researchgate.net]
- 24. ahajournals.org [ahajournals.org]
- 25. ahajournals.org [ahajournals.org]
Safety Operating Guide
Proper Disposal of Mpo-IN-3: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Mpo-IN-3, a potent myeloperoxidase inhibitor, are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals.
This compound is a potent chemical compound requiring meticulous disposal procedures to mitigate risks to personnel and the environment. Adherence to the following guidelines, in conjunction with institutional and local regulations, is imperative.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound, as recommended by its Safety Data Sheet (SDS), involves stabilization and subsequent removal by a certified waste disposal service.
1. Inactivation and Stabilization:
-
Weigh the amount of this compound waste to be disposed of.
-
In a designated chemical-resistant container, mix the this compound waste with an inert absorbent material such as sand or vermiculite. A general ratio to aim for is approximately 1:5 (this compound to absorbent), ensuring the powder is thoroughly dispersed and diluted. This minimizes the risk of aerosolization and potential reactivity.
2. Packaging for Disposal:
-
Transfer the mixture into a suitable, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical nature of this compound. High-density polyethylene (HDPE) containers are generally recommended for solid chemical waste.
-
The container must be securely sealed to prevent any leakage or spillage.
3. Labeling:
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
CAS Number: 1435469-45-6
-
The primary hazards associated with the compound (e.g., "Potent Enzyme Inhibitor," "Combustible Solid").
-
The date of waste generation.
-
The name and contact information of the generating laboratory or researcher.
-
4. Storage Prior to Disposal:
-
Store the sealed and labeled container in a designated, secure hazardous waste accumulation area.
-
This area should be away from incompatible materials, heat sources, and general laboratory traffic.
-
Ensure that the storage duration complies with institutional and local regulations for hazardous waste accumulation.
5. Arrangement for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for the collection and final disposal of the waste.
-
Provide the disposal company with the Safety Data Sheet for this compound and any other relevant information regarding the waste.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative information related to the handling and disposal of this compound.
| Parameter | Value/Recommendation | Source |
| CAS Number | 1435469-45-6 | MedChemExpress, Sigma-Aldrich |
| Recommended Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | MedChemExpress |
| This compound to Absorbent Ratio | Approx. 1:5 | General Best Practice |
| Hazardous Waste Accumulation Limit | Varies by jurisdiction; consult local regulations | General Chemical Waste Guidelines |
Experimental Workflow and Decision Making
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
This compound Disposal Workflow Diagram
Selecting a Certified Chemical Waste Disposal Company
Choosing a reputable and certified hazardous waste disposal company is a critical step in ensuring compliance and safety. Key considerations include:
-
Licensing and Certification: Verify that the company is fully licensed and certified by relevant federal, state, and local authorities to handle and transport hazardous chemical waste.
-
Experience with Laboratory Chemicals: Select a company with demonstrated experience in managing waste from research and development laboratories, as they will be familiar with the specific requirements for handling potent and novel compounds.
-
Comprehensive Services: A full-service provider can assist with waste identification, packaging, transportation, and documentation, ensuring a compliant "cradle-to-grave" management of the hazardous waste.
-
Reputation and References: Check for reviews and ask for references from other research institutions to gauge the company's reliability and service quality.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling Mpo-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Mpo-IN-3 (CAS No. 1435469-45-6), a potent myeloperoxidase (MPO) inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risk to personnel.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. The information is summarized from the official Safety Data Sheet (SDS).
| Protective Equipment | Specifications and Requirements |
| Eye and Face Protection | Wear chemical safety goggles and a face shield. Ensure eye-wash stations are readily accessible. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |
| Skin and Body Protection | A lab coat or other protective clothing is required. Ensure all skin is covered. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working in an area with poor ventilation or if dust/aerosols may be generated. |
Operational Plan: Safe Handling Workflow
Proper handling of this compound is crucial to prevent exposure. The following step-by-step workflow must be followed.
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1][2] Have all necessary PPE donned and all required equipment and reagents within reach.
-
Weighing and Reconstitution : If working with the solid form, handle it in a way that avoids dust and aerosol formation.[1][2] When reconstituting, add the solvent slowly to the solid to prevent splashing.
-
Use in Experiments : When using this compound in experiments, maintain all safety precautions. Avoid direct contact with the substance and any contaminated surfaces.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be stored locked up.[1]
-
Spill Management : In case of a spill, evacuate the area and prevent entry. Use appropriate absorbent material to contain the spill. Collect the spilled material and any contaminated absorbent into a sealed container for disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
